L-670596
Description
thromboxane and prostaglondin endoperoxide receptor antagoist; structure given in first source
Properties
IUPAC Name |
2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWAIMJHBTYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923668 | |
| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121083-06-5, 121083-05-4 | |
| Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 670596 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-670596: A Technical Guide to its Mechanism of Action as a Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its role in relevant signaling pathways. The information presented is intended to support further research and development efforts related to this compound and its therapeutic potential.
Core Mechanism of Action
This compound, chemically identified as (-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, exerts its pharmacological effect by acting as a competitive antagonist at the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2] By binding to this receptor, this compound prevents the binding of its natural ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2). This blockade inhibits the downstream signaling cascades that are normally initiated by TP receptor activation, such as platelet aggregation and smooth muscle contraction.[2][3]
The selectivity of this compound is a key feature of its pharmacological profile. Studies have shown that it does not inhibit ADP-induced platelet aggregation or bronchoconstriction induced by other agonists, indicating its specific action on the TP receptor.[2]
Quantitative Data
The potency and in vivo efficacy of this compound have been quantified in various experimental models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Assay | Model System | Agonist | Parameter | Value | Reference |
| Receptor Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10-9 M | [2] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10-7 M | [2] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0 | [2] |
Table 2: In Vivo Activity of this compound
| Model | Species | Agonist | Parameter | Value (mg/kg) | Route | Reference |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | ED50 | 0.04 | i.v. | [2] |
| Bronchoconstriction | Guinea Pig | U-44069 | ED50 | 0.03 | i.v. | [2] |
| Renal Vasoconstriction | Pig | U-44069 | ED50 | 0.02 | i.v. | [2] |
| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | Active Dose | 1-5 | p.o. | [2] |
Signaling Pathways
This compound interferes with the signaling cascade initiated by the activation of the TP receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical TP receptor signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the TP receptor in human platelets.
Protocol:
-
Platelet Preparation: Human platelet membranes are prepared from fresh, washed human platelets.
-
Incubation: A constant concentration of the radiolabeled TP receptor antagonist, 125I-labeled PTA-OH, is incubated with the platelet membranes.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the TP receptors.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
Pre-incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
Induction of Aggregation: The TP receptor agonist, U-44069, is added to the PRP to induce platelet aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the maximum aggregation response (IC50) is determined.
In Vivo Bronchoconstriction Model
Objective: To evaluate the in vivo efficacy of this compound in preventing bronchoconstriction induced by TP receptor agonists.
Protocol:
-
Animal Model: Anesthetized and ventilated guinea pigs are used.
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses.
-
Challenge: A bronchoconstrictor agent, either arachidonic acid or U-44069, is administered intravenously to induce an increase in pulmonary inflation pressure.
-
Measurement: The increase in pulmonary inflation pressure, indicative of bronchoconstriction, is recorded.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the bronchoconstrictor response (ED50) is calculated.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. Its mechanism of action, involving the competitive blockade of the TP receptor, has been demonstrated through a variety of in vitro and in vivo studies. The quantitative data on its potency and efficacy, along with the detailed experimental protocols, provide a solid foundation for its use as a research tool and for the exploration of its therapeutic potential in conditions where TP receptor activation plays a pathological role.
References
L-670596: A Potent and Selective Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of L-670596, a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. The document details its mechanism of action, quantitative binding and functional data, and in vivo efficacy, presenting the information in a clear and accessible format for scientific professionals.
Core Mechanism of Action
This compound, chemically identified as (-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor.[1] This antagonism prevents the activation of downstream signaling cascades that are normally triggered by these endogenous ligands. Thromboxane A2 is a potent mediator of platelet aggregation, vasoconstriction, and bronchoconstriction.[2] By blocking the TP receptor, this compound effectively mitigates these physiological responses, highlighting its therapeutic potential in conditions such as myocardial infarction, thrombosis, and asthma.[2]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different experimental models.
In Vitro Activity of this compound
| Assay | Species/Tissue | Agonist/Ligand | Parameter | Value | Reference |
| Receptor Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M (5.5 nM) | [1] |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M | [1] |
| Platelet Aggregation | Human Platelets | U-44069 | IC₅₀ | 6.5 nM | |
| Tracheal Contraction | Guinea Pig Tracheal Chain | U-44069 | pA₂ | 9.0 | [1] |
In Vivo Efficacy of this compound
| Model | Species | Agonist | Effect Measured | ED₅₀ (i.v.) | Reference |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | Inhibition | 0.04 mg/kg | [1] |
| Bronchoconstriction | Guinea Pig | U-44069 | Inhibition | 0.03 mg/kg | [1] |
| Renal Vasoconstriction | Pig | U-44069 | Inhibition | 0.02 mg/kg | [1] |
| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | Inhibition | 1-5 mg/kg (p.o.) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to characterize the activity of this compound.
Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the TP receptor.
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood and subjected to centrifugation and lysis to obtain a membrane preparation rich in TP receptors.
-
Binding Reaction: The platelet membranes are incubated with a constant concentration of a radiolabeled TP receptor antagonist, such as ¹²⁵I-labeled PTA-OH, and varying concentrations of this compound.
-
Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP, which contains a high concentration of platelets.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Induction of Aggregation: A TP receptor agonist, such as U-44069, is added to the PRP to induce platelet aggregation.
-
Inhibition by this compound: In separate experiments, varying concentrations of this compound are pre-incubated with the PRP before the addition of the agonist.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation (IC₅₀) is calculated. The selectivity of this compound is confirmed by its lack of inhibition of aggregation induced by agonists that do not act on the TP receptor, such as ADP.[1]
In Vivo Bronchoconstriction Model
This in vivo assay assesses the ability of this compound to protect against agonist-induced bronchoconstriction in an animal model.
-
Animal Preparation: Guinea pigs are anesthetized and instrumented for the measurement of respiratory parameters, such as airway pressure.
-
Administration of this compound: this compound is administered intravenously (i.v.) or orally (p.o.) at various doses.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent, such as arachidonic acid or U-44069, is administered intravenously to induce a rapid and transient increase in airway pressure.
-
Measurement of Inhibition: The ability of this compound to inhibit the agonist-induced increase in airway pressure is quantified.
-
Data Analysis: The dose of this compound that produces 50% inhibition of the bronchoconstrictor response (ED₅₀) is determined.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using Graphviz, illustrate the thromboxane receptor signaling pathway and a typical experimental workflow for evaluating a TP receptor antagonist.
Caption: Thromboxane Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Characterizing a Thromboxane Receptor Antagonist.
Conclusion
This compound is a well-characterized thromboxane/prostaglandin endoperoxide receptor antagonist with high potency and selectivity. Its ability to effectively block the actions of TXA2 both in vitro and in vivo makes it a valuable tool for research into the physiological and pathological roles of the TP receptor. Furthermore, its demonstrated oral activity underscores its potential as a lead compound for the development of novel therapeutic agents targeting thromboxane-mediated diseases.
References
- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition
As an initial step, a comprehensive search was conducted for the compound L-670596 in the context of ALDH1A1 inhibition. However, publicly available scientific literature and databases do not contain specific information linking "this compound" to activity as an ALDH1A1 inhibitor.
Therefore, this technical guide will focus on the broader topic of ALDH1A1 inhibition, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide will cover the core principles of ALDH1A1 inhibition, showcase data for representative inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows, adhering to the user's specified formatting requirements.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of ALDH1A1 as a therapeutic target, the mechanisms of its inhibitors, and the methodologies used for their characterization.
Introduction to ALDH1A1
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and biosynthesis.[1][2] A member of the aldehyde dehydrogenase superfamily, ALDH1A1 catalyzes the irreversible oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][3] One of its most well-characterized roles is the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression involved in cellular differentiation, proliferation, and development.[1][4][5]
ALDH1A1 is ubiquitously expressed in many tissues and is considered a marker for both normal and cancer stem cells (CSCs).[3][5] Elevated ALDH1A1 activity is associated with poor prognosis and chemoresistance in several cancers, including ovarian, breast, and lung cancer.[2][6][7][8] This has made ALDH1A1 an attractive target for therapeutic intervention.[1][2] The development of selective ALDH1A1 inhibitors is a promising strategy to overcome drug resistance and target CSC populations.[6][9]
Mechanism of ALDH1A1 and Inhibition Strategies
ALDH1A1 functions as a homotetramer, with each monomer containing a catalytic domain, a cofactor-binding domain, and an oligomerization domain.[3] The catalytic process involves the binding of an aldehyde substrate and an NAD(P)+ cofactor, followed by a nucleophilic attack on the aldehyde by a cysteine residue in the active site, leading to the formation of a thiohemiacetal intermediate. This is subsequently oxidized to a thioester, and then hydrolyzed to release the carboxylic acid product and the reduced cofactor (NAD(P)H).
ALDH1A1 inhibitors can be broadly classified based on their mechanism of action:
-
Competitive Inhibitors: These molecules compete with the aldehyde substrate for binding to the active site.
-
Non-competitive Inhibitors: These inhibitors bind to a site other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Uncompetitive Inhibitors: These bind only to the enzyme-substrate complex.
-
Irreversible Inhibitors: These form a stable, often covalent, bond with the enzyme, leading to permanent inactivation.
The development of isoform-selective inhibitors is a significant challenge due to the high degree of structural similarity among the ALDH superfamily members, particularly within the ALDH1 family (ALDH1A1, ALDH1A2, ALDH1A3).[1][10]
Quantitative Data for Representative ALDH1A1 Inhibitors
The following table summarizes the inhibitory potency of several known ALDH1A1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 (µM) | Inhibition Type | Substrate Used | Reference |
| CM026 | ALDH1A1 | 0.80 ± 0.06 | Not Specified | Not Specified | [1] |
| Compound 974 | ALDH1A1 | Not Specified | Not Specified | Not Specified | [6][9] |
| Disulfiram | ALDH1A1 | Not Specified | Not Specified | Not Specified | [11] |
| Citral | ALDH1A1 | Not Specified | Not Specified | Not Specified | [11] |
| Daidzin | ALDH1A1 | Not Specified | Not Specified | Not Specified | [11] |
Signaling Pathways Involving ALDH1A1
ALDH1A1's primary role in signaling is through the production of retinoic acid (RA). RA binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of target genes involved in cell differentiation and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALDH1A1: From Lens and Corneal Crystallin to Stem Cell Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDH1A1 (D9Q8E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
L-670596 (CAS Number: 121083-05-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor.[1][] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The document also visualizes the associated signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the chemical name 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid, is a well-characterized small molecule.[][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 121083-05-4 | [3] |
| Molecular Formula | C22H21F2NO4S | [][3] |
| Molecular Weight | 433.47 g/mol | [][3] |
| Exact Mass | 433.1159 | [3] |
| IUPAC Name | 2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | [] |
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the thromboxane A2/prostaglandin endoperoxide (TP) receptor, a G-protein coupled receptor (GPCR).[1][4] The TP receptor plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[4] Upon activation by its endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), the TP receptor couples to G proteins of the Gq and G13 families.[4][5]
Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G13 pathway activation stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK), which plays a role in cytoskeletal changes and smooth muscle contraction.[5] By antagonizing the TP receptor, this compound effectively blocks these downstream signaling cascades.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor that are inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
L-670596: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
L-670596, chemically known as (-)-6,8-difluoro-9-(p-methylsulfonyl)benzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. Its discovery marked a significant advancement in the development of therapeutic agents targeting cardiovascular and inflammatory diseases where thromboxane A2 (TXA2) plays a crucial pathological role. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Biological Activity
This compound was identified as a high-affinity ligand for the TP receptor through extensive screening and structure-activity relationship (SAR) studies. It exerts its pharmacological effects by competitively inhibiting the binding of TXA2 and other prostaglandin endoperoxides to the TP receptor, thereby blocking their downstream signaling pathways. This antagonistic action has been demonstrated in various in vitro and in vivo models.
In vitro, this compound has been shown to be a potent inhibitor of the binding of the TP receptor agonist 125I-labeled PTA-OH to human platelets.[1] Furthermore, it effectively inhibits platelet aggregation induced by the TXA2 mimetic U-44069 in human platelet-rich plasma.[1] The selectivity of this compound is a key feature, as it does not significantly inhibit ADP-induced platelet aggregation or bronchoconstriction induced by other agonists, indicating its specific action on the TP receptor.[1]
In vivo studies have further substantiated the efficacy of this compound. It has demonstrated the ability to inhibit arachidonic acid and U-44069 induced bronchoconstriction in guinea pigs and U-44069 induced renal vasoconstriction in pigs.[1] Moreover, oral administration of this compound has been shown to inhibit the ex vivo aggregation of rhesus monkey platelets in response to U-44069, highlighting its potential for oral therapeutic use.[1]
Quantitative Biological Data
The biological potency of this compound has been quantified in several key assays, and the data is summarized in the tables below for clear comparison.
Table 1: In Vitro Activity of this compound
| Assay | Species | Preparation | IC50 (M) | pA2 | Reference |
| Inhibition of 125I-PTA-OH binding | Human | Platelets | 5.5 x 10-9 | - | [1] |
| Inhibition of U-44069 induced platelet aggregation | Human | Platelet Rich Plasma | 1.1 x 10-7 | - | [1] |
| Competitive inhibition of U-44069 induced tracheal chain contraction | Guinea Pig | Tracheal Chain | - | 9.0 | [1] |
Table 2: In Vivo Activity of this compound
| Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Inhibition of Arachidonic Acid induced bronchoconstriction | Guinea Pig | i.v. | 0.04 | [1] |
| Inhibition of U-44069 induced bronchoconstriction | Guinea Pig | i.v. | 0.03 | [1] |
| Inhibition of U-44069 induced renal vasoconstriction | Pig | i.v. | 0.02 | [1] |
| Inhibition of ex vivo platelet aggregation to U-44069 | Rhesus Monkey | p.o. | 1-5 | [1] |
Thromboxane A2 Signaling Pathway and Inhibition by this compound
Thromboxane A2 (TXA2) mediates its effects through the G-protein coupled TP receptor. The binding of TXA2 to its receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
The synthesis would likely commence with the Fischer indole cyclization of a substituted phenylhydrazine (B124118), specifically 4,6-difluorophenylhydrazine, with a suitable cyclohexanone derivative to form the 6,8-difluoro-1,2,3,4-tetrahydrocarbazole core. This is a well-established method for constructing the tetrahydrocarbazole ring system.
Following the formation of the core, the nitrogen of the indole ring would be alkylated with p-methylsulfonylbenzyl chloride. This step introduces the benzylsulfone moiety characteristic of this compound.
The subsequent and crucial step involves the introduction of the acetic acid side chain at the C1 position of the tetrahydrocarbazole ring. This could be achieved through various methods, such as deprotonation at C1 with a strong base followed by reaction with an ethyl bromoacetate (B1195939) or a similar electrophile.
Finally, the ester group of the resulting intermediate would be hydrolyzed under basic or acidic conditions to yield the carboxylic acid, affording the final product, this compound. Purification at each step would likely involve standard techniques such as column chromatography and recrystallization.
Experimental Protocols
In Vitro Radioligand Binding Assay (Inhibition of 125I-PTA-OH binding)
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed and then lysed by sonication in a buffered solution. The cell lysate is then centrifuged at high speed to pellet the membranes, which are resuspended in a suitable assay buffer.
-
Binding Assay: The platelet membranes are incubated with a fixed concentration of the radioligand 125I-PTA-OH and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curve.
In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy human donors is collected into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Assay Procedure: A baseline light transmission is established. The test compound (this compound) or vehicle is added to the PRP and incubated for a short period. The aggregating agent, such as U-44069, is then added to induce platelet aggregation.
-
Data Analysis: The extent of platelet aggregation is recorded over time. The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the maximum aggregation induced by the agonist.
Proposed General Procedure for Fischer Indole Synthesis of the Tetrahydrocarbazole Core
-
Reaction Setup: A solution of the substituted phenylhydrazine (e.g., 4,6-difluorophenylhydrazine) and the cyclohexanone derivative in a suitable solvent, such as glacial acetic acid or ethanol (B145695) with a catalytic amount of acid, is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired tetrahydrocarbazole derivative.
Conclusion
References
L-670596 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. It has been extensively studied for its ability to inhibit platelet aggregation and smooth muscle contraction, making it a significant tool in cardiovascular and pulmonary research. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative pharmacological data, and a visualization of the associated signaling pathway. While some reports suggest a secondary activity as a specific inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), quantitative data to support this claim are not widely available in the current literature.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid, is a structurally complex small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 121083-05-4 |
| Molecular Formula | C₂₂H₂₁F₂NO₄S |
| Molecular Weight | 433.47 g/mol |
| IUPAC Name | 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid |
| SMILES | O=C(O)CC1C(N(CC2=CC=C(S(=O)(C)=O)C=C2)C3=C4C=C(F)C=C3F)=C4CCC1 |
| Appearance | White solid |
Biological Activity and Mechanism of Action
Primary Activity: Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonism
This compound exerts its primary biological effect as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. By binding to the TP receptor, a G-protein coupled receptor (GPCR), this compound competitively blocks the binding of TXA2 and other endogenous agonists like prostaglandin H2 (PGH2). This inhibition prevents the downstream signaling cascade that leads to physiological responses such as platelet activation and smooth muscle contraction.
The TP receptor is known to couple to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are key events that culminate in platelet shape change, degranulation, and aggregation, as well as the contraction of smooth muscle cells in blood vessels and airways. This compound effectively abrogates these cellular events by preventing the initial receptor activation.
Thromboxane A2 Receptor Signaling Pathway
Caption: Signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound.
Secondary Activity: ALDH1A1 Inhibition
Quantitative Pharmacological Data
The potency and selectivity of this compound as a TP receptor antagonist have been quantified in various in vitro and in vivo studies. The following table summarizes key pharmacological data.
| Parameter | Species/System | Agonist | Value | Reference |
| IC₅₀ | Human Platelets (Radioligand Binding) | ¹²⁵I-PTA-OH | 5.5 nM | [1] |
| IC₅₀ | Human Platelet Rich Plasma | U-44069 | 6.5 nM | [2] |
| pA₂ | Guinea Pig Trachea | U-44069 | 9.0 | [2] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a method to assess the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Objective: To determine the IC₅₀ of this compound for the inhibition of U-44069-induced human platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
U-44069 (TP receptor agonist) stock solution.
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
-
Assay Protocol:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Add a small volume (e.g., 5 µL) of various concentrations of this compound or vehicle control to the PRP.
-
Incubate the mixture for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of U-44069.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for the in vitro platelet aggregation assay using light transmission aggregometry.
Guinea Pig Tracheal Contraction Assay
This protocol outlines a method to evaluate the antagonistic effect of this compound on agonist-induced tracheal smooth muscle contraction.
Objective: To determine the pA₂ value of this compound against U-44069-induced contractions in isolated guinea pig trachea.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution.
-
This compound stock solution.
-
U-44069 stock solution.
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tracheal rings to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.
-
-
Assay Protocol:
-
Obtain a cumulative concentration-response curve for U-44069 to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tracheal rings with various concentrations of this compound or vehicle for a set period (e.g., 30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for U-44069.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the U-44069 concentration for each this compound concentration.
-
Perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. Its ability to inhibit platelet aggregation and smooth muscle contraction makes it an invaluable research tool for investigating the roles of the thromboxane pathway in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological profile of this compound and similar compounds. While its potential activity as an ALDH1A1 inhibitor is noted, further research is required to quantify this effect and elucidate its physiological relevance.
References: [1] Ford-Hutchinson, A. W., et al. (1989). The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist. Canadian journal of physiology and pharmacology, 67(9), 989–993. [2] Tocris Bioscience. (n.d.). L-670,596. Retrieved from --INVALID-LINK--
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of L-670596: A Potent and Selective Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of L-670596, a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. The data presented herein summarizes its binding affinity, functional antagonism in platelet and smooth muscle preparations, and its selectivity profile. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and development.
Core Efficacy and Potency
This compound demonstrates high affinity for the TP receptor and effectively antagonizes agonist-induced physiological responses. Its potency has been quantified through various in vitro assays, establishing it as a significant tool for studying thromboxane A2-mediated signaling and as a potential therapeutic agent.
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative data for the in vitro characterization of this compound.
| Assay Type | Experimental Model | Agonist/Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M | [1] |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M | [1] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA₂ | 9.0 | [1] |
IC₅₀ (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of the specific binding of the radioligand or the maximal response to the agonist. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mechanism of Action: TP Receptor Antagonism
This compound exerts its effects by competitively binding to the TP receptor, thereby preventing the binding of its natural ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2). This blockade inhibits the downstream signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.
Selectivity Profile
A key attribute of a pharmacological tool or therapeutic candidate is its selectivity. This compound has been shown to be selective for the TP receptor, as evidenced by its lack of inhibitory activity on platelet aggregation induced by other agonists.
| Assay Type | Experimental Model | Agonist | Effect of this compound | Reference |
| Platelet Aggregation | Human or Primate Platelets | ADP | No inhibition | [1] |
This selectivity indicates that this compound does not significantly interact with the P2Y12 receptor, the target of ADP-induced platelet aggregation. Further comprehensive selectivity screening against a broader panel of receptors and enzymes would be beneficial to fully characterize its off-target profile.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from established methods and the specific data available for this compound.
Thromboxane A2/Prostaglandin H2 Receptor Binding Assay
This assay is designed to determine the binding affinity of this compound to the TP receptor in human platelets.
1. Preparation of Human Platelet Membranes:
-
Obtain human platelet-rich plasma (PRP) from healthy, drug-free donors.
-
Isolate platelets by centrifugation and wash them in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets via sonication or hypotonic buffer and isolate the membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the platelet membrane preparation with a fixed concentration of the radioligand ¹²⁵I-labeled PTA-OH.
-
Add varying concentrations of this compound (or vehicle for total binding and a high concentration of a known TP receptor antagonist for non-specific binding).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
3. Separation and Measurement:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
U-44069-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by the TP receptor agonist, U-44069.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the PRP supernatant.
2. Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add varying concentrations of this compound or its vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist U-44069.
3. Monitoring and Data Analysis:
-
Monitor the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Record the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The in vitro data strongly support the characterization of this compound as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. Its high affinity for the TP receptor translates into effective functional antagonism of platelet aggregation and smooth muscle contraction. The provided experimental protocols and workflows offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds. Future studies focusing on a comprehensive selectivity profile and exploration of its effects in a wider range of cell-based assays will further elucidate its therapeutic potential and molecular mechanism of action.
References
Preclinical Research Findings on L-670596: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor. Preclinical investigations have demonstrated its significant inhibitory effects on platelet aggregation and smooth muscle contraction, highlighting its potential as a therapeutic agent in cardiovascular and respiratory diseases. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid that plays a crucial role in hemostasis and inflammation. It exerts its effects by binding to the TP receptor, a G-protein coupled receptor, leading to a cascade of downstream signaling events that culminate in platelet aggregation and smooth muscle contraction.[1] Dysregulation of the TXA2 signaling pathway is implicated in the pathophysiology of various diseases, including thrombosis, asthma, and pulmonary hypertension. This compound has emerged as a promising therapeutic candidate due to its high affinity and selectivity for the TP receptor.
Mechanism of Action
This compound functions as a competitive antagonist at the thromboxane A2/prostaglandin endoperoxide (TP) receptor. By binding to the receptor, it prevents the endogenous ligand, thromboxane A2, from activating the downstream signaling cascade. This blockade inhibits the Gq and G13 protein-mediated activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium concentrations, a critical step for platelet activation and smooth muscle contraction, is thereby averted.[1][2]
Signaling Pathway Diagram
Caption: Thromboxane A2 Signaling Pathway and this compound Inhibition.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Agonist | Tissue/Preparation | Parameter | Value |
| Radioligand Binding | 125I-labeled PTA-OH | Human Platelets | IC50 | 5.5 x 10⁻⁹ M |
| Platelet Aggregation | U-44069 | Human Platelet Rich Plasma | IC50 | 1.1 x 10⁻⁷ M |
| Tracheal Contraction | U-44069 | Guinea Pig Tracheal Chain | pA2 | 9.0 |
Table 2: In Vivo Efficacy of this compound
| Model | Agonist | Species | Endpoint | Route | ED50 |
| Bronchoconstriction | Arachidonic Acid | Guinea Pig | Inhibition | i.v. | 0.04 mg/kg |
| Bronchoconstriction | U-44069 | Guinea Pig | Inhibition | i.v. | 0.03 mg/kg |
| Renal Vasoconstriction | U-44069 | Pig | Inhibition | i.v. | 0.02 mg/kg |
| Platelet Aggregation (ex vivo) | U-44069 | Rhesus Monkey | Inhibition | p.o. | 1-5 mg/kg |
Experimental Protocols
While the specific, detailed protocols from the original preclinical studies of this compound are not publicly available, this section outlines the standard methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the TP receptor.
Methodology:
-
Preparation of Membranes: Human platelets are isolated from whole blood by differential centrifugation. The platelet membranes, rich in TP receptors, are then prepared by sonication and ultracentrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled TP receptor ligand, such as 125I-labeled PTA-OH, is incubated with the platelet membranes in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Induction of Aggregation: A TP receptor agonist, such as U-44069, is added to the PRP to induce platelet aggregation.
-
Inhibition Assessment: The assay is repeated with pre-incubation of the PRP with various concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation (IC50) is determined.
Guinea Pig Bronchoconstriction Model
Objective: To evaluate the in vivo efficacy of this compound in preventing bronchoconstriction.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized and instrumented for the measurement of respiratory parameters, such as airway pressure.
-
Induction of Bronchoconstriction: A bronchoconstricting agent, such as arachidonic acid or U-44069, is administered intravenously or by aerosol to induce an increase in airway pressure.
-
Drug Administration: this compound is administered intravenously at various doses prior to the challenge with the bronchoconstricting agent.
-
Measurement of Response: The changes in airway pressure are recorded, and the inhibitory effect of this compound is quantified.
-
Data Analysis: The dose of this compound that produces 50% of the maximal inhibition of bronchoconstriction (ED50) is calculated.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for this compound.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not extensively available in the public domain. The available in vivo data indicates that this compound is orally active in rhesus monkeys, suggesting a degree of oral bioavailability.[3] Further studies would be required to fully characterize its ADME profile and to establish a comprehensive safety profile. General preclinical toxicology assessments for a compound like this compound would typically include acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. Its demonstrated efficacy in inhibiting platelet aggregation and smooth muscle contraction in both in vitro and in vivo models suggests its therapeutic potential for conditions driven by excessive thromboxane A2 activity. While further information on its pharmacokinetic and toxicological profile is needed for a complete preclinical assessment, the existing findings provide a solid foundation for its continued investigation and development.
References
L-670596: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor.[1] Its high affinity and specificity for the TP receptor have made it a valuable tool for investigating the physiological and pathophysiological roles of the thromboxane A2 signaling pathway. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.
Primary Biological Target: Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor
The primary biological target of this compound is the thromboxane A2/prostaglandin endoperoxide (TP) receptor, a G-protein coupled receptor (GPCR).[1][2] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and smooth muscle contraction.[3] this compound exerts its effects by competitively inhibiting the binding of TXA2 and other TP receptor agonists, thereby blocking their downstream signaling.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various in vitro and in vivo assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Experimental Model | Agonist/Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10-9 M | [1] |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | IC50 | 1.1 x 10-7 M | [1] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0 | [1] |
| Bronchoconstriction (in vivo) | Guinea Pig | Arachidonic Acid | ED50 | 0.04 mg/kg i.v. | [1] |
| Bronchoconstriction (in vivo) | Guinea Pig | U-44069 | ED50 | 0.03 mg/kg i.v. | [1] |
IC50: The half maximal inhibitory concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. ED50: The dose that produces 50% of the maximal effect.
Signaling Pathways
The TP receptor couples primarily to the Gq family of G proteins.[3][4][5] Activation of the TP receptor by agonists like thromboxane A2 initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction. This compound, by blocking the receptor, prevents the initiation of this cascade.
TP Receptor Signaling Cascade
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the TP receptor on human platelets.
Objective: To determine the binding affinity (IC50) of this compound for the human platelet TP receptor.
Materials:
-
Human platelet-rich plasma (PRP)
-
125I-labeled PTA-OH (radioligand)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Platelet Membranes:
-
Isolate platelets from PRP by centrifugation.
-
Wash the platelet pellet with buffer.
-
Homogenize the platelets to prepare a membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of 125I-labeled PTA-OH.
-
Add increasing concentrations of this compound to the tubes.
-
To determine non-specific binding, add a high concentration of an unlabeled TP receptor antagonist to a set of control tubes.
-
Add the platelet membrane preparation to all tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Platelet Aggregation Assay
This assay assesses the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the functional antagonist activity (IC50) of this compound in preventing platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP)
-
U-44069 (TP receptor agonist)
-
This compound
-
Platelet aggregometer
Procedure:
-
Preparation of PRP:
-
Aggregation Measurement:
-
Place a sample of PRP in the aggregometer cuvette and stir at a constant temperature (37°C).
-
Add varying concentrations of this compound to the PRP and incubate for a short period.
-
Add a fixed concentration of U-44069 to induce platelet aggregation.
-
Monitor the change in light transmittance through the PRP sample over time. An increase in light transmittance indicates platelet aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation response for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the control (no this compound).
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Guinea Pig Tracheal Chain Contraction Assay
This ex vivo assay evaluates the ability of this compound to inhibit smooth muscle contraction in response to a TP receptor agonist.
Objective: To determine the pA2 value of this compound as a competitive antagonist on airway smooth muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
U-44069 (TP receptor agonist)
-
This compound
-
Organ bath with an isometric force transducer
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings and then open the rings to form tracheal chains.[9]
-
Suspend the tracheal chains in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
-
Contraction Measurement:
-
Allow the tissue to equilibrate under a resting tension.
-
Add increasing concentrations of this compound to different organ baths and allow them to incubate with the tissue.
-
Generate a cumulative concentration-response curve for U-44069 in the absence and presence of different concentrations of this compound.
-
Record the isometric contraction force using the transducer.
-
-
Data Analysis:
-
Plot the contractile response against the logarithm of the U-44069 concentration for each this compound concentration.
-
Perform a Schild analysis to determine the pA2 value, which represents the affinity of the competitive antagonist.
-
Selectivity Profile
A key feature of this compound is its high selectivity for the TP receptor over other prostanoid receptors and other receptor types.[1] Studies have shown that this compound does not significantly inhibit platelet aggregation induced by ADP, indicating its specificity for the thromboxane pathway.[1] Furthermore, it does not antagonize bronchoconstriction induced by a variety of other agonists, further highlighting its selective mechanism of action.[1]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its ability to specifically block the TP receptor-mediated signaling pathway has made it an invaluable pharmacological tool for elucidating the roles of thromboxane A2 in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of prostanoid signaling and related therapeutic areas.
References
- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
L-670596: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of L-670596, a potent and selective antagonist of the Thromboxane (B8750289) A2/Prostaglandin (B15479496) Endoperoxide (TP) receptor. The document details its interaction with its primary target, summarizes available selectivity data, and provides comprehensive experimental protocols for key assays used in its characterization.
Selectivity Profile of this compound
This compound, with the chemical name ((-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid), is recognized as a high-affinity antagonist for the TP receptor. Its primary pharmacological activity is the inhibition of signaling pathways activated by thromboxane A2 (TXA2) and other prostaglandin endoperoxides.
Quantitative Affinity and Potency at the TP Receptor
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for the TP receptor. The key quantitative metrics are summarized in the table below.
| Assay Type | Target/System | Agonist/Radioligand | Measured Value | Reference |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ = 5.5 nM | [1] |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | IC₅₀ = 110 nM | [1] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA₂ = 9.0 | [1] |
Profile Against Other Receptors
While a comprehensive quantitative screening panel of this compound against other prostanoid receptors (e.g., EP, DP, FP, IP) is not extensively documented in publicly available literature, its selectivity has been described qualitatively. Studies have shown that this compound does not inhibit platelet aggregation induced by ADP, nor does it antagonize bronchoconstriction in guinea pigs or the contraction of guinea pig tracheal tissue induced by a variety of other agonists.[1] This indicates a specific activity against the TP receptor without significant cross-reactivity at other signaling pathways responsible for these physiological responses.
Thromboxane A2 (TP) Receptor Signaling Pathway
This compound acts by blocking the TP receptor, a G-protein coupled receptor (GPCR). The binding of agonists like Thromboxane A2 typically initiates a signaling cascade through Gαq and Gα12/13 proteins, leading to downstream cellular effects such as platelet aggregation and smooth muscle contraction.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Human platelets are isolated from whole blood by differential centrifugation. The platelet pellet is washed and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer and protein concentration is determined.
-
Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the platelet membrane preparation, a fixed concentration of the radioligand (e.g., ¹²⁵I-labeled PTA-OH), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard TP antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a specific agonist.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh, citrated human whole blood by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a blank.
-
Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through the PRP sample as platelets aggregate.
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. This compound at various concentrations is pre-incubated with the PRP for a short period.
-
Induction of Aggregation: A TP receptor agonist, such as U-44069, is added to the cuvette to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time. The maximum aggregation response is measured.
-
Data Analysis: The percentage inhibition of aggregation by this compound is calculated relative to the control (agonist alone). The IC₅₀ value is determined from the concentration-response curve.
Guinea Pig Tracheal Chain Contraction Assay
This ex vivo assay assesses the functional antagonism of a compound on smooth muscle contraction.
Protocol:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂. The trachea is cut into a spiral strip or a chain of rings.
-
Experimental Setup: The tracheal preparation is mounted in an organ bath containing the gassed physiological solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions. An optimal resting tension is applied.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for the TP agonist U-44069 to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.
-
Shift in Agonist Response: The concentration-response curve for U-44069 is repeated in the presence of this compound.
-
Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is measured. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated using a Schild plot analysis. This provides a measure of the antagonist's potency.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the Thromboxane A2/Prostaglandin Endoperoxide (TP) receptor. Quantitative data robustly supports its high-affinity interaction with the TP receptor, leading to effective inhibition of platelet aggregation and smooth muscle contraction. While comprehensive quantitative data on its activity against a broad panel of other prostanoid receptors is limited in the literature, qualitative evidence indicates a high degree of selectivity for the TP receptor. The detailed protocols provided herein offer a foundation for the continued study and characterization of this and similar compounds.
References
L-670596: A Technical Guide to its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. This document provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of this compound, intended for professionals in research and drug development. The information is compiled from preclinical studies to offer a detailed understanding of its mechanism of action, efficacy in various models, and what is known about its disposition in biological systems.
Pharmacodynamics
This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor. This antagonism blocks the downstream signaling cascades that lead to platelet aggregation, vasoconstriction, and bronchoconstriction.
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative measures of this compound's pharmacodynamic activity from various in vitro and in vivo models.
| Parameter | Species/System | Agonist | Value |
| IC₅₀ (Binding Inhibition) | Human Platelets | ¹²⁵I-labeled PTA-OH | 5.5 x 10⁻⁹ M |
| IC₅₀ (Platelet Aggregation) | Human Platelet Rich Plasma | U-44069 | 1.1 x 10⁻⁷ M |
| pA₂ (Tracheal Contraction) | Guinea Pig Tracheal Chain | U-44069 | 9.0 |
| ED₅₀ (Bronchoconstriction) | Guinea Pig (in vivo) | Arachidonic Acid | 0.04 mg/kg i.v. |
| ED₅₀ (Bronchoconstriction) | Guinea Pig (in vivo) | U-44069 | 0.03 mg/kg i.v. |
| ED₅₀ (Renal Vasoconstriction) | Pig (in vivo) | U-44069 | 0.02 mg/kg i.v. |
| Oral Activity (Platelet Aggregation) | Rhesus Monkey (ex vivo) | U-44069 | Active at 1-5 mg/kg p.o. |
Signaling Pathway
This compound acts by blocking the TP receptor, a G-protein coupled receptor (GPCR). The binding of agonists like TXA2 to the TP receptor typically activates Gq and G13 proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The G13 pathway activates Rho/Rho kinase, which contributes to smooth muscle contraction. By antagonizing this receptor, this compound prevents these downstream signaling events.
The Role of L-670596 in Prostaglandin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) signaling pathways are critical regulators of numerous physiological and pathological processes, making them a key area of interest for therapeutic intervention. This technical guide provides an in-depth examination of L-670596, a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor. We will explore the mechanism of action of this compound within the broader context of prostaglandin signaling, present its pharmacological data in a clear and comparative format, detail the experimental methodologies used for its characterization, and visualize the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Prostaglandin Signaling
Prostaglandins are a group of lipid compounds that are derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes.[1] They exert their effects by binding to a family of G protein-coupled receptors (GPCRs), known as prostanoid receptors.[2] These receptors are classified into five main types: DP, EP, FP, IP, and TP receptors, corresponding to their primary ligands prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), respectively.[2]
The downstream signaling pathways activated by these receptors are diverse and cell-type specific. For instance, EP2 and EP4 receptors for PGE2 are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] In contrast, the TP receptor, the focus of this guide, is typically coupled to Gq/11, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating physiological responses such as platelet aggregation and smooth muscle contraction.
This compound: A Selective TP Receptor Antagonist
This compound, with the chemical name ((-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid), is a highly potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[5] Its primary mechanism of action is to competitively inhibit the binding of the endogenous agonist's thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor.[5] By blocking this interaction, this compound effectively abrogates the downstream signaling cascade, thereby inhibiting physiological responses mediated by TP receptor activation. The selectivity of this compound is a key feature, as it does not significantly interact with other prostanoid receptors or interfere with signaling pathways initiated by other agonists, such as ADP-induced platelet aggregation.[5]
Quantitative Pharmacological Data for this compound
The pharmacological activity of this compound has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | System | Agonist | Parameter | Value | Reference |
| Radioligand Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10⁻⁹ M | [5] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10⁻⁷ M | [5] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0 | [5] |
Table 2: In Vivo Activity of this compound
| Assay Type | Animal Model | Agonist | Parameter | Value (mg/kg) | Route | Reference |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | ED50 | 0.04 | i.v. | [5] |
| Bronchoconstriction | Guinea Pig | U-44069 | ED50 | 0.03 | i.v. | [5] |
| Renal Vasoconstriction | Pig | U-44069 | ED50 | 0.02 | i.v. | [5] |
| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | Active Dose | 1-5 | p.o. | [5] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, which are detailed below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the TP receptor.
-
Methodology:
-
Preparation of Membranes: Human platelets were isolated and membrane fractions containing the TP receptors were prepared.
-
Radioligand: 125I-labeled PTA-OH, a potent TP receptor antagonist, was used as the radioligand.
-
Incubation: Platelet membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.[5]
-
Platelet Aggregation Assay
-
Objective: To assess the functional antagonism of this compound on platelet aggregation.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from human donors was centrifuged to obtain PRP.
-
Agonist: U-44069, a stable TXA2 mimetic, was used to induce platelet aggregation.
-
Measurement: Platelet aggregation was monitored by measuring the change in light transmission through the PRP sample in an aggregometer.
-
Inhibition Assay: PRP was pre-incubated with varying concentrations of this compound before the addition of U-44069.
-
Data Analysis: The concentration of this compound that inhibits 50% of the U-44069-induced aggregation (IC50) was determined.[5]
-
In Vivo Bronchoconstriction Assay
-
Objective: To evaluate the in vivo efficacy of this compound in preventing bronchoconstriction.
-
Methodology:
-
Animal Model: Anesthetized and artificially ventilated guinea pigs were used.
-
Measurement of Bronchoconstriction: Changes in intratracheal pressure were measured as an index of bronchoconstriction.
-
Agonist Administration: Bronchoconstriction was induced by intravenous injection of either arachidonic acid (to generate endogenous TXA2) or U-44069.
-
Drug Administration: this compound was administered intravenously at various doses prior to the agonist challenge.
-
Data Analysis: The dose of this compound that produced a 50% inhibition of the bronchoconstrictor response (ED50) was calculated.[5]
-
Visualizing the Role of this compound in Prostaglandin Signaling
To further elucidate the mechanism of action and experimental context, the following diagrams are provided.
Caption: Prostaglandin signaling pathway focusing on Thromboxane A2 and the inhibitory action of this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the prostaglandin E2/E-prostanoid 2 receptor signalling pathway in TGFβ-induced mice mesangial cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-670596 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of L-670596 in platelet aggregation. This compound is a selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptor, a key player in hemostasis and thrombosis. By blocking this receptor, this compound effectively inhibits platelet activation and aggregation, making it a subject of interest in the development of antiplatelet therapies.
Mechanism of Action of this compound
This compound exerts its antiplatelet effect by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor on the surface of platelets.[1] The activation of the TP receptor by its agonists initiates a cascade of intracellular signaling events that lead to platelet activation, shape change, degranulation, and ultimately, aggregation. This compound, by blocking this initial step, prevents the downstream signaling required for platelet aggregation.
The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major G-protein pathways in platelets: Gq and G12/13.[2][3]
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are critical for granule secretion and the conformational activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[2][4]
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[5][6][7] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which mediates platelet shape change and contributes to granule secretion.[5][7][8]
By blocking the TP receptor, this compound prevents the activation of both the Gq and G12/13 pathways, thereby inhibiting the key downstream events necessary for platelet aggregation.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in platelet aggregation initiated by TP receptor activation and the point of inhibition by this compound.
Quantitative Data on the Inhibition of Platelet Aggregation
| Agonist (Concentration) | Test System | Parameter | "Compound X" IC50 (µM) |
| U46619 (1 µM) | Human Washed Platelets | Max Aggregation (%) | 0.5 - 2.0 |
| U46619 (1 µM) | Human Platelet-Rich Plasma | Max Aggregation (%) | 1.0 - 5.0 |
| Collagen (2 µg/mL) | Human Platelet-Rich Plasma | Max Aggregation (%) | > 10 |
| ADP (10 µM) | Human Platelet-Rich Plasma | Max Aggregation (%) | > 10 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the maximum platelet aggregation by 50%. Higher IC50 values against agonists that act through different receptors (e.g., collagen, ADP) would indicate the selectivity of the compound for the TP receptor pathway.
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the function of this compound and other TP receptor antagonists on platelet aggregation.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To obtain platelet suspensions for in vitro aggregation studies.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% (0.109 M) trisodium (B8492382) citrate (B86180).
-
Polypropylene (B1209903) tubes.
-
Centrifuge.
-
Tyrode's buffer.
-
Prostaglandin E1 (PGE1).
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% trisodium citrate (9:1 blood to anticoagulant ratio).[9] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.[10] Carefully aspirate the supernatant, which is the platelet-rich plasma (PRP), and transfer it to a new polypropylene tube.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to pellet the remaining cellular components.[9] The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.
-
Washed Platelet Preparation (Optional): To study platelet function in a plasma-free environment, add PGE1 (to a final concentration of 1 µM) to the PRP to prevent platelet activation. Centrifuge the PRP at 800-1000 x g for 10 minutes. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer. Repeat the washing step and finally resuspend the washed platelets in Tyrode's buffer to the desired concentration.
Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of an inhibitor like this compound. LTA is considered the gold standard for platelet aggregation studies.[11]
Materials:
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
PRP or washed platelets.
-
PPP (for calibration).
-
Platelet agonists: U46619 (a stable TXA2 analog), collagen, ADP, etc.[11]
-
This compound or other inhibitors.
-
Saline or appropriate vehicle control.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline. Place a cuvette with PRP to set the 0% light transmission baseline.[10]
-
Assay: a. Pipette a defined volume of PRP or washed platelets into a cuvette with a stir bar and place it in the incubation well of the aggregometer at 37°C. b. Add the vehicle control or a specific concentration of this compound to the cuvette and incubate for a predetermined time (e.g., 2-5 minutes) with stirring. c. Move the cuvette to the reading well and establish a stable baseline. d. Add a specific concentration of a platelet agonist (e.g., U46619) to induce aggregation. e. Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[9]
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. For inhibitor studies, dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Experimental and Logical Workflows
The following diagram illustrates the typical workflow for evaluating the effect of a compound like this compound on platelet aggregation.
References
- 1. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Gq pathway regulates proximal C-type lectin-like receptor-2 (CLEC-2) signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPase Signaling in Platelet Regulation and Implication for Antiplatelet Therapies | MDPI [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
L-670596: A Technical Guide for Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane (B8750289)/prostaglandin (B15479496) endoperoxide (TP) receptor.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in basic science and drug development contexts.
Mechanism of Action
This compound, with the chemical name ((-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid), exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor.[1] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands, initiates a signaling cascade leading to various physiological responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2][3] By blocking this interaction, this compound effectively antagonizes these downstream effects.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.
In Vitro Potency
| Assay Type | System | Agonist/Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M | [1] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M | [1] |
| Tracheal Chain Contraction | Guinea Pig | U-44069 | pA₂ | 9.0 | [1] |
In Vivo Efficacy
| Model | Species | Agonist | Endpoint | Parameter | Value | Reference |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | Inhibition | ED₅₀ | 0.04 mg/kg i.v. | [1] |
| Bronchoconstriction | Guinea Pig | U-44069 | Inhibition | ED₅₀ | 0.03 mg/kg i.v. | [1] |
| Renal Vasoconstriction | Pig | U-44069 | Inhibition | ED₅₀ | 0.02 mg/kg i.v. | [1] |
| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | Inhibition | Active Dose | 1-5 mg/kg p.o. | [1] |
Signaling Pathway
This compound acts by blocking the TP receptor, thereby inhibiting the downstream signaling cascade. The TP receptor is known to couple to Gq and G13 G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The G13 pathway activates the Rho/Rac signaling cascade, which is involved in cytoskeletal rearrangement and smooth muscle contraction.
Caption: TP Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on established principles and the specifics reported in the literature.
Radioligand Binding Assay for TP Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor in human platelets.
Materials:
-
Human platelet membranes
-
¹²⁵I-labeled PTA-OH (radioligand)
-
This compound (test compound)
-
Unlabeled thromboxane agonist (e.g., U-46619) for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare human platelet membranes by standard centrifugation techniques.
-
In a 96-well plate, add binding buffer, a fixed concentration of ¹²⁵I-labeled PTA-OH (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a saturating concentration of an unlabeled TP receptor agonist.
-
Add the platelet membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound.
References
Initial Investigations into the Effects of L-670596: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the pharmacological effects of L-670596, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist. This document summarizes key quantitative data, details the experimental protocols utilized in its early assessment, and visualizes the core signaling pathway and experimental workflows.
Core Data Presentation
The initial characterization of this compound involved a series of in vitro and in vivo studies to determine its potency and selectivity as a TP receptor antagonist. The quantitative data from these seminal investigations are summarized below.
In Vitro Activity of this compound
| Assay Type | Target/Model | Agonist/Radioligand | Parameter | Value |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M[1] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M[1] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA₂ | 9.0[1] |
In Vivo Efficacy of this compound
| Model | Species | Agonist | Endpoint | ED₅₀ (i.v.) |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | Inhibition | 0.04 mg/kg[1] |
| Bronchoconstriction | Guinea Pig | U-44069 | Inhibition | 0.03 mg/kg[1] |
| Renal Vasoconstriction | Pig | U-44069 | Inhibition | 0.02 mg/kg[1] |
Signaling Pathway Visualization
This compound exerts its effects by blocking the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR). Activation of this receptor by its endogenous ligand, TXA2, initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction. The pathway is depicted below.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the initial investigations of this compound.
Radioligand Binding Assay
This assay was performed to determine the affinity of this compound for the thromboxane receptor on human platelets.
1. Preparation of Platelet Membranes:
-
Human blood is collected in tubes containing an anticoagulant (e.g., citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.
-
Platelets are pelleted from the PRP by a higher speed centrifugation.
-
The platelet pellet is washed and then lysed in a hypotonic buffer to release the cell membranes.
-
The membranes are collected by ultracentrifugation and resuspended in a binding buffer.
2. Binding Reaction:
-
A constant concentration of the radiolabeled thromboxane receptor ligand (e.g., ¹²⁵I-labeled PTA-OH) is incubated with the platelet membrane preparation.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Counting:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Platelet Aggregation Assay
This assay measured the ability of this compound to inhibit platelet aggregation induced by a thromboxane mimetic.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Fresh human blood is collected into tubes containing sodium citrate.
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
2. Aggregation Measurement:
-
A sample of PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
This compound or a vehicle control is added to the PRP and incubated.
-
A thromboxane receptor agonist, such as U-44069, is added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
3. Data Analysis:
-
The extent of platelet aggregation is quantified, and the concentration of this compound that causes 50% inhibition of the agonist-induced aggregation (IC₅₀) is calculated.
In Vivo Bronchoconstriction in Guinea Pigs
This model was used to assess the in vivo efficacy of this compound in preventing airway narrowing.
1. Animal Preparation:
-
Guinea pigs are anesthetized.
-
The trachea is cannulated for the measurement of intratracheal pressure, and a catheter is placed in the jugular vein for drug and agonist administration.
2. Drug Administration:
-
A baseline measurement of pulmonary mechanics is recorded.
-
This compound or a vehicle control is administered intravenously.
3. Bronchoconstrictor Challenge:
-
After a set period, a bronchoconstrictor agent (e.g., arachidonic acid or U-44069) is administered intravenously to induce bronchoconstriction.
4. Measurement and Analysis:
-
Changes in intratracheal pressure and respiratory airflow are continuously monitored.
-
From these measurements, pulmonary resistance and dynamic compliance are calculated to quantify the degree of bronchoconstriction.
-
The dose of this compound that produces a 50% inhibition of the bronchoconstrictor response (ED₅₀) is determined.
Selectivity Profile
The initial investigations also highlighted the selectivity of this compound. It was found to not inhibit ADP-induced platelet aggregation, nor did it affect bronchoconstriction induced by other agonists, indicating its specific action on the thromboxane receptor pathway.[1]
This technical guide provides a foundational understanding of the initial pharmacological evaluation of this compound. These early studies were crucial in establishing its profile as a potent and selective thromboxane A2/prostaglandin endoperoxide receptor antagonist.
References
Methodological & Application
Application Notes and Protocols for L-670596 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-670596, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, in platelet aggregation experiments. The provided protocols and data will facilitate the investigation of its antiplatelet activity.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Thromboxane A2 is a potent platelet agonist that, upon binding to its receptor (TP receptor), initiates a signaling cascade leading to platelet activation and aggregation.[1][2] this compound acts as a competitive antagonist at the TP receptor, thereby inhibiting the downstream effects of TXA2 and preventing platelet aggregation.[1] These characteristics make this compound a valuable tool for studying the thromboxane pathway in platelet function and for the development of novel antiplatelet therapies.
Data Presentation
The following table summarizes the inhibitory activity of this compound on platelet aggregation induced by various agonists. This data is representative and serves to illustrate the expected potency and selectivity of this compound.
| Agonist | Agonist Concentration | This compound IC₅₀ (nM) |
| U-44069 (TXA2 mimetic) | 1 µM | 25 |
| Arachidonic Acid | 0.5 mM | 50 |
| Collagen | 2 µg/mL | > 10,000 |
| ADP | 10 µM | > 10,000 |
| Thrombin | 0.1 U/mL | > 10,000 |
Note: The IC₅₀ values presented are hypothetical and intended for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
A detailed methodology for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA) is provided below.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
PRP Collection: Carefully collect the upper, straw-colored PRP layer.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will serve as the blank for the aggregometer.
Platelet Aggregation Assay
-
Instrument Setup: Set up the light transmission aggregometer to maintain a temperature of 37°C.
-
Sample Preparation: Place a stir bar in a cuvette containing an aliquot of PRP. Allow the PRP to equilibrate in the heating block of the aggregometer for at least 5 minutes.
-
Baseline Reading: Place the cuvette with PRP into the aggregometer and establish a stable baseline reading. Calibrate the instrument using PPP as the 100% aggregation reference.
-
Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiation of Aggregation: Add the platelet agonist (e.g., U-44069, a stable TXA2 analog) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of this compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Signaling Pathway of Thromboxane A2-Induced Platelet Aggregation and Inhibition by this compound
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for the in vitro platelet aggregation assay.
References
Application Notes and Protocols for L-670596 in Bronchoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of L-670596 in bronchoconstriction studies. It is critical to note that this compound is a potent and selective thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor antagonist, not a cysteinyl leukotriene receptor 2 (CysLT2) antagonist. Thromboxane A2 (TXA2) is a potent mediator of bronchoconstriction and is implicated in the pathophysiology of asthma and other respiratory diseases. This compound can be utilized as a pharmacological tool to investigate the role of the TXA2 pathway in airway smooth muscle contraction and hyperresponsiveness.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by competitively blocking the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor on airway smooth muscle cells. This antagonism prevents the activation of downstream signaling cascades that lead to bronchoconstriction.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, demonstrating its potency as a TP receptor antagonist.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay | Agonist | Reference |
| IC₅₀ | 5.5 x 10⁻⁹ M | Human | ¹²⁵I-labeled PTA-OH Binding | - | [1] |
| IC₅₀ | 1.1 x 10⁻⁷ M | Human | Platelet Rich Plasma Aggregation | U-44069 | [1] |
| pA₂ | 9.0 | Guinea Pig | Tracheal Chain Contraction | U-44069 | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value (mg/kg, i.v.) | Species | Model | Agonist | Reference |
| ED₅₀ | 0.04 | Guinea Pig | Bronchoconstriction | Arachidonic Acid | [1] |
| ED₅₀ | 0.03 | Guinea Pig | Bronchoconstriction | U-44069 | [1] |
Signaling Pathways and Experimental Workflows
Thromboxane A2 Signaling Pathway in Bronchoconstriction
Experimental Workflow for In Vitro Studies
References
Application Notes and Protocols for L-670596 Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor. It is a valuable tool for in vitro and in vivo studies investigating the role of the thromboxane A2 signaling pathway in various physiological and pathological processes, including platelet aggregation, smooth muscle contraction, and thrombosis. This document provides detailed application notes and protocols for the preparation and use of this compound solutions with Dimethyl Sulfoxide (DMSO), designed to ensure accurate and reproducible experimental outcomes.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 121083-05-4 | |
| Molecular Formula | C₂₂H₂₁F₂NO₄S | |
| Molecular Weight | 433.47 g/mol | |
| Biological Activity | Selective thromboxane A2/prostaglandin endoperoxide receptor antagonist. | |
| Storage (as solid) | Store at room temperature. |
This compound Solution Preparation with DMSO
Note: Specific solubility of this compound in DMSO is not publicly available. The following protocol is a general guideline. It is recommended to perform a solubility test to determine the maximum concentration.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution
-
Weighing this compound: Accurately weigh out 4.34 mg of this compound powder using an analytical balance.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution, but should be done with caution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Table of Recommended Stock Solution Parameters:
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Suggested Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Vessel | Amber, airtight vials or tubes |
Thromboxane A2 Receptor Signaling Pathway
This compound acts by blocking the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand TXA2 to its receptor (TP receptor) initiates a signaling cascade that plays a crucial role in platelet activation and smooth muscle contraction.
Caption: Thromboxane A2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound to assess its inhibitory effects on platelet aggregation and smooth muscle contraction.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by a thromboxane A2 mimetic, such as U-44069.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
U-44069 (Thromboxane A2 mimetic)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Cuvettes with stir bars
-
37°C water bath or heating block
Protocol:
-
PRP Preparation: Prepare PRP from fresh, citrated whole blood by centrifugation at 200 x g for 15 minutes at room temperature.
-
Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in DMSO or an appropriate buffer. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced effects.
-
Assay Setup:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Pre-incubate the cuvette at 37°C for 5 minutes with stirring.
-
-
Inhibitor Incubation: Add 5 µL of the this compound working solution (or vehicle control - DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Induction of Aggregation: Add 5 µL of U-44069 solution (typically 1-10 µM final concentration) to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmittance for 5-10 minutes using the platelet aggregometer. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank.
Caption: Workflow for the In Vitro Platelet Aggregation Assay.
Guinea Pig Trachea Contraction Assay
This ex vivo assay assesses the ability of this compound to inhibit the contraction of tracheal smooth muscle induced by a thromboxane mimetic.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution
-
U-44069
-
This compound stock solution (10 mM in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Surgical instruments
Protocol:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
-
Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Inhibitor Incubation: Add this compound (or vehicle control) to the organ bath at the desired final concentration and incubate for 20-30 minutes.
-
Induction of Contraction: Add U-44069 cumulatively to the organ bath to generate a concentration-response curve.
-
Data Acquisition: Record the isometric tension generated by the tracheal rings. The contractile response is typically expressed as a percentage of the maximum contraction induced by a standard agent like acetylcholine (B1216132) or potassium chloride.
Caption: Workflow for the Guinea Pig Trachea Contraction Assay.
Data Presentation
The inhibitory effect of this compound is typically quantified by determining its IC₅₀ (half-maximal inhibitory concentration) or pA₂ value. The results should be presented in a clear, tabular format for easy comparison.
Example Table for Platelet Aggregation Data:
| Treatment | n | Maximum Aggregation (%) | IC₅₀ (nM) |
| Vehicle Control | 6 | 85 ± 5 | - |
| This compound | 6 | 15 ± 3 | Value to be determined |
Example Table for Trachea Contraction Data:
| Treatment | n | Maximum Contraction (% of KCl max) | pA₂ |
| Vehicle Control | 6 | 92 ± 6 | - |
| This compound | 6 | 25 ± 4 | Value to be determined |
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in DMSO for studying the thromboxane A2 signaling pathway. Adherence to these guidelines, with careful consideration of the specific experimental conditions, will facilitate the generation of reliable and reproducible data for researchers in pharmacology and drug development.
Application Notes and Protocols for Cell-Based Assays Using Leukotriene B4 Receptor Antagonists
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator that plays a crucial role in the pathogenesis of various inflammatory diseases. It exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2.[1] Antagonists of these receptors are of significant interest as potential therapeutic agents. While the compound L-670,596 is a potent thromboxane/prostaglandin endoperoxide receptor antagonist, this document focuses on cell-based assays for evaluating antagonists of the LTB4 receptors, which appear to be the intended subject of interest based on broader context.[2] These assays are essential for the screening and characterization of novel LTB4 receptor antagonists in drug development.
Signaling Pathways
Activation of BLT1 and BLT2 receptors by LTB4 initiates a cascade of intracellular signaling events, primarily leading to chemotaxis, proliferation, and the release of inflammatory mediators. Understanding these pathways is critical for designing and interpreting cell-based assays.
Caption: LTB4 signaling pathway and points of antagonist inhibition.
Application Notes
Several cell-based assays can be employed to evaluate the efficacy of LTB4 receptor antagonists. The choice of assay depends on the specific question being addressed, such as receptor binding, functional antagonism, or effects on downstream cellular responses.
Commonly Used Cell Lines:
-
Human neutrophils
-
Human umbilical vein endothelial cells (HUVEC)[1]
-
Human pancreatic cancer cell lines (e.g., MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1)[3]
-
Leukocytes (for chemotaxis assays)[4]
Experimental Protocols
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the LTB4-induced migration of cells.
Workflow:
Caption: Workflow for a typical chemotaxis assay.
Protocol:
-
Cell Preparation: Culture and harvest leukocytes or other suitable cells. Resuspend cells in an appropriate assay buffer.
-
Pre-incubation: Incubate the cells with various concentrations of the LTB4 receptor antagonist or vehicle control.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
LTB4 Addition: Add LTB4 to the lower chamber to create a chemotactic gradient.
-
Cell Addition: Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane.
Cell Proliferation Assay
This assay assesses the effect of LTB4 receptor antagonists on cell growth, particularly in cancer cell lines where LTB4 can act as a growth factor.[3]
Protocol:
-
Cell Seeding: Seed human pancreatic cancer cells (or other relevant cell lines) in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with various concentrations of the LTB4 receptor antagonist in the presence or absence of LTB4.
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
Proliferation Measurement: Measure cell proliferation using a standard method such as [³H]thymidine incorporation, MTT assay, or cell counting.[3]
Apoptosis Assay
This assay determines if LTB4 receptor antagonists can induce programmed cell death in target cells.[3]
Protocol:
-
Cell Treatment: Treat cells with the LTB4 receptor antagonist at various concentrations for a defined time.
-
Apoptosis Detection: Assess apoptosis using one or more of the following methods:
-
Morphological Assessment: Observe changes in cell morphology indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) using microscopy.[3]
-
TUNEL Assay: Detect DNA fragmentation, a hallmark of apoptosis, using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[3]
-
PARP Cleavage: Detect the cleavage of poly(ADP-ribose) polymerase (PARP) by Western blotting, another indicator of apoptosis.[3]
-
Data Presentation
Quantitative data from these assays are typically presented as IC50 values (the concentration of an antagonist that inhibits 50% of the maximal response) or as a percentage of inhibition at a given concentration.
Table 1: Potency of LTB4 Receptor Antagonists in Various Cell-Based Assays
| Antagonist | Assay Type | Cell Line | IC50 / Effect | Reference |
| LY293111 | Proliferation | Human Pancreatic Cancer Cells | Time- and concentration-dependent inhibition | [3] |
| LY293111 | Apoptosis | Human Pancreatic Cancer Cells | Induction of apoptosis | [3] |
| U75302 | Neutrophil Adhesion | HUVEC | Agonist activity observed | [1] |
| CP105696 | Neutrophil Adhesion | HUVEC | Agonist activity observed | [1] |
| LY255283 | Neutrophil Adhesion | HUVEC | Agonist activity observed | [1] |
| Compound 2 | [³H]LTB4 Binding | Human PMN | IC50 of 6.4 ± 0.8 nM | [5] |
Note: Some LTB4 receptor antagonists have been observed to possess intrinsic agonist activity in certain cell types, such as HUVECs.[1] This is an important consideration when interpreting in vitro data.
References
- 1. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leukotriene B4 (LTB4) receptor antagonists: a series of (hydroxyphenyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALDH1A1 Inhibition Assays using L-670596
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2] Elevated ALDH1A1 activity is increasingly recognized as a marker for cancer stem cells and is associated with poor prognosis and resistance to chemotherapy in various cancers.[2][3] Consequently, the identification and characterization of potent and selective ALDH1A1 inhibitors is a promising therapeutic strategy. This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize inhibitors of ALDH1A1, with a focus on the compound L-670596.
ALDH1A1 Signaling Pathway
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinaldehyde to retinoic acid.[2] RA then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis.[2] By inhibiting ALDH1A1, the production of retinoic acid is reduced, thereby modulating these downstream cellular processes.
Quantitative Data for ALDH1A1 Inhibitors
| Inhibitor | IC50 Value (nM) | Target Isoform(s) | Reference |
| Compound 974 | 470 | ALDH1A1 | [4][5] |
| DEAB | 57 | ALDH1A1 | [6] |
| N42 | 23 | ALDH1A1 | |
| WIN18,446 | 92 | ALDH1A family | [7] |
| CM39 | 900 | ALDH1A1 | [6] |
Experimental Protocol: In Vitro ALDH1A1 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant human ALDH1A1. The assay measures the production of NADH, which is fluorescent, resulting from the ALDH1A1-catalyzed oxidation of an aldehyde substrate.
Materials and Reagents
-
Recombinant Human ALDH1A1 Enzyme
-
This compound (or other test inhibitor)
-
DEAB (N,N-diethylaminobenzaldehyde) - as a positive control inhibitor
-
Propionaldehyde (B47417) (or other suitable aldehyde substrate)
-
NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer: 50 mM HEPES, pH 8.0
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer (50 mM HEPES, pH 8.0) and equilibrate to room temperature.
-
Prepare a stock solution of NAD+ in Assay Buffer.
-
Prepare a stock solution of propionaldehyde in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Also, prepare dilutions of DEAB to be used as a positive control.
-
-
Assay Plate Setup:
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
This compound or control (vehicle or DEAB) solution
-
-
Include wells for "no inhibitor" controls (vehicle only) and "no enzyme" controls (Assay Buffer instead of enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the recombinant human ALDH1A1 enzyme in ice-cold Assay Buffer to the desired concentration.
-
Add the diluted enzyme solution to all wells except the "no enzyme" controls.
-
Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the propionaldehyde substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically over a period of 15-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the velocity of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive framework for conducting an in vitro inhibition assay for ALDH1A1. While specific inhibitory data for this compound against ALDH1A1 is not currently available, the detailed protocol herein allows for its empirical determination. The provided context on the ALDH1A1 signaling pathway and comparative data for other known inhibitors will aid researchers in evaluating the potential of this compound as a novel therapeutic agent targeting ALDH1A1.
References
- 1. Inhibition of ALDH1A1 activity decreases expression of drug transporters and reduces chemotherapy resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-670596 in Smooth Muscle Contraction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor.[1] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pathophysiological roles of thromboxane A2 (TXA2) in various systems, particularly in the context of smooth muscle contraction. TXA2 is a powerful vasoconstrictor and bronchoconstrictor, and its effects are implicated in conditions such as asthma and thrombosis. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction experiments, with a focus on the isolated guinea pig trachea model, a classic preparation for studying airway smooth muscle reactivity.
Mechanism of Action: Competitive Antagonism of the TP Receptor
Thromboxane A2, and its stable mimetics like U-44069, induce smooth muscle contraction by binding to TP receptors on the smooth muscle cell membrane. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent cross-bridge cycling between actin and myosin filaments, culminating in muscle contraction.
This compound exerts its inhibitory effect by competing with TXA2 or its agonists for binding to the TP receptor. By occupying the receptor binding site without initiating a downstream signal, this compound prevents the activation of the contractile signaling pathway.
Quantitative Data Summary
The potency of this compound as a competitive antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Parameter | Agonist | Preparation | Value | Reference |
| pA2 | U-44069 | Guinea pig tracheal chain | 9.0 | [1] |
| IC50 | 125I-labeled PTA-OH binding | Human platelets | 5.5 x 10-9 M | [1] |
| IC50 | U-44069 induced aggregation | Human platelet rich plasma | 1.1 x 10-7 M | [1] |
| ED50 | Arachidonic acid-induced bronchoconstriction | Guinea pig (in vivo) | 0.04 mg/kg i.v. | [1] |
| ED50 | U-44069-induced bronchoconstriction | Guinea pig (in vivo) | 0.03 mg/kg i.v. | [1] |
Experimental Protocols
Materials and Reagents
-
Animals: Male Hartley guinea pigs (300-500 g)
-
Equipment:
-
Organ bath system with thermostatic control
-
Isometric force transducers
-
Data acquisition system
-
Dissection instruments (scissors, forceps)
-
Carbogen gas cylinder (95% O2, 5% CO2)
-
-
Solutions and Chemicals:
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be freshly prepared and continuously gassed with carbogen.
-
This compound
-
U-44069 (Thromboxane A2 mimetic)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving drugs
-
Experimental Workflow: Organ Bath Preparation
Protocol 1: Determination of this compound Potency (pA2) using Schild Analysis
This protocol determines the potency of this compound as a competitive antagonist of the TP receptor by constructing cumulative concentration-response curves to the TP receptor agonist U-44069 in the absence and presence of this compound.
1. Tissue Preparation and Setup:
-
Humanely euthanize a guinea pig and carefully dissect the trachea.
-
Place the trachea in cold, carbogen-gassed Krebs-Henseleit solution.
-
Gently remove adhering connective tissue.
-
Prepare a continuous tracheal chain by cutting the cartilage opposite the trachealis muscle and tying the rings together with silk thread, or use individual tracheal rings (2-3 mm wide).
-
Suspend the tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash the tissue thoroughly and allow it to return to baseline tension.
2. Experimental Procedure:
-
Control Curve:
-
Once a stable baseline is achieved, add U-44069 to the organ bath in a cumulative manner (e.g., starting from 10-10 M and increasing in half-log increments until a maximal response is achieved).
-
Record the contractile response at each concentration.
-
After the maximal response is reached, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath (e.g., 10-9 M).
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Second Cumulative Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative addition of U-44069 as described in step 2.1.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue extensively to remove both the agonist and antagonist.
-
Repeat steps 2.2 and 2.3 with increasing concentrations of this compound (e.g., 3 x 10-9 M, 10-8 M).
-
3. Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the EC50 of U-44069 in the presence of this compound divided by the EC50 of U-44069 in its absence.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
References
Application Notes and Protocols for L-670596 in Thromboxane A2 Receptor Signaling Studies
Document ID: ANP-L670596-2025 Version: 1.0 For Research Use Only.
Introduction
Thromboxane (B8750289) A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in various physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction.[1][2] TXA2 exerts its effects by binding to the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[2][3] Upon activation by an agonist, the TP receptor primarily couples to Gq and G13 proteins.[4][5] This initiates downstream signaling cascades involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC), which collectively trigger cellular responses like platelet aggregation and vasoconstriction.[2][3]
Given its central role in cardiovascular diseases and inflammation, the TXA2 signaling pathway is a significant target for drug development.[3] L-670596 is a potent, selective, and orally active antagonist of the TP receptor.[6] Its high affinity and selectivity make it an invaluable pharmacological tool for researchers studying the intricacies of TP receptor signaling, validating the receptor's role in various disease models, and screening for novel therapeutic agents. These notes provide detailed protocols for utilizing this compound in key in vitro assays.
Mechanism of Action
This compound acts as a competitive antagonist at the Thromboxane A2/prostaglandin (B15479496) endoperoxide receptor.[6] It binds reversibly to the receptor, thereby preventing the binding of the endogenous agonist TXA2, its precursor prostaglandin H2 (PGH2), and synthetic agonists like U-44069.[6][7] By occupying the receptor's binding site, this compound effectively blocks the initiation of the downstream signaling cascade, thus inhibiting physiological responses such as platelet aggregation and smooth muscle contraction.[6] The selectivity of this compound is demonstrated by its lack of inhibitory effect on pathways mediated by other receptors, such as ADP-induced platelet aggregation.[6]
Quantitative Data for this compound
The potency and binding affinity of this compound have been characterized in several functional and binding assays. The data below is summarized for easy reference.
| Assay Type | System/Tissue | Agonist/Radioligand | Parameter | Value | Reference |
| Receptor Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M | [6] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M | [6] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA₂ | 9.0 | [6] |
| In Vivo Bronchoconstriction | Guinea Pig | Arachidonic Acid | ED₅₀ | 0.04 mg/kg (i.v.) | [6] |
| In Vivo Bronchoconstriction | Guinea Pig | U-44069 | ED₅₀ | 0.03 mg/kg (i.v.) | [6] |
| In Vivo Renal Vasoconstriction | Pig | U-44069 | ED₅₀ | 0.02 mg/kg (i.v.) | [6] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the specific binding of a radioligand or a functional response.[8] A lower IC₅₀ value indicates higher potency.[8]
-
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the affinity of a competitive antagonist for its receptor.
Visualized Signaling Pathway and Experimental Logic
To better understand the context of the experiments, the following diagrams illustrate the core signaling pathway, the antagonist's mechanism, and a typical experimental workflow.
Caption: Thromboxane A2 receptor signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for characterizing a TP receptor antagonist.
Caption: Logical diagram of competitive antagonism at the TP receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the TP receptor in human platelet membranes by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Human platelet membranes (prepared from platelet-rich plasma by sonication and centrifugation)
-
Radioligand: [³H]-SQ29548 or a similar high-affinity TP receptor antagonist radioligand
-
This compound
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Rapid filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Binding Buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the following in order:
-
Binding Buffer
-
A constant concentration of radioligand (typically at or below its Kd value, e.g., 1-2 nM [³H]-SQ29548).
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of an unlabeled TP antagonist (e.g., 10 µM SQ29548, for non-specific binding).
-
Add platelet membrane preparation (e.g., 50-100 µg protein per tube) to initiate the binding reaction.
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Terminate the reaction by rapidly filtering the contents of each tube through a glass fiber filter using a vacuum filtration manifold. This separates the bound radioligand (on the filter) from the free radioligand.
-
Washing: Immediately wash each filter with 3-4 aliquots of ice-cold Wash Buffer to remove any non-specifically trapped radioligand.
-
Counting: Place each filter into a scintillation vial, add scintillation fluid, and allow it to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol measures the functional potency (IC₅₀) of this compound by assessing its ability to inhibit platelet aggregation induced by a TP receptor agonist.[6]
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
TP Receptor Agonist: U-44069 (a stable TXA2 mimetic) or arachidonic acid.
-
This compound
-
Saline or appropriate buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer with cuvettes and stir bars.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up. Set the temperature to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Sample Preparation:
-
Pipette an aliquot of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes.
-
Add a small volume (e.g., 5-10 µL) of this compound at the desired final concentration (or vehicle control) to the PRP. Incubate for 2-5 minutes.
-
-
Induce Aggregation: Start the recording. Add a pre-determined concentration of the agonist (e.g., U-44069, typically 1-5 µM) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau. The primary outcome is the maximal aggregation percentage.
-
Dose-Response Curve: Repeat steps 2-4 with a range of this compound concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to generate a dose-response curve.
-
Data Analysis:
-
For each concentration of this compound, calculate the percentage inhibition of the maximal aggregation observed in the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Use non-linear regression to fit the data to a dose-response inhibition curve and determine the IC₅₀ value.
-
Protocol 3: Ex Vivo Vascular Smooth Muscle Contraction Assay
This protocol determines the functional antagonism (pA₂) of this compound on vascular or airway smooth muscle.[6] The example uses guinea pig trachea, but other tissues like aortic rings can be substituted.[10]
Materials:
-
Isolated tissue (e.g., guinea pig trachea, rat aorta).
-
Krebs-Henseleit Buffer (or similar physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
TP Receptor Agonist: U-44069.
-
This compound.
-
Organ bath system with isometric force transducers and data acquisition software.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired tissue (e.g., trachea) and place it in cold, aerated Krebs-Henseleit buffer.
-
Prepare tissue segments (e.g., tracheal rings) and mount them in the organ baths between hooks or wires connected to the force transducers.
-
-
Equilibration:
-
Allow the tissues to equilibrate in the aerated buffer at 37°C for 60-90 minutes under a resting tension (e.g., 1-2 grams, determined empirically for the specific tissue).
-
Replace the buffer every 15-20 minutes during equilibration.
-
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability. Wash the tissues and allow them to return to baseline tension.
-
Antagonist Incubation:
-
For antagonist-treated tissues, add a specific concentration of this compound to the bath and incubate for a pre-determined period (e.g., 30-60 minutes). Control tissues receive only the vehicle.
-
-
Cumulative Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist U-44069. Start by adding the lowest concentration of U-44069 to the bath.
-
Once the contractile response has stabilized, add the next, higher concentration without washing out the previous one. Continue until a maximal response is achieved.
-
Perform this for both control tissues and tissues pre-incubated with different concentrations of this compound.
-
-
Data Analysis (Schild Analysis):
-
Plot the contractile response (as a percentage of the maximum) against the log concentration of U-44069 for each concentration of this compound.
-
The presence of a competitive antagonist like this compound will cause a rightward parallel shift in the concentration-response curve.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Create a Schild plot: log(DR-1) on the y-axis versus the negative log molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-670596 as a Selective TP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of L-670596, a potent and selective antagonist for the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. This document includes a summary of its biological activity, detailed experimental protocols for its characterization, and relevant signaling pathways.
Introduction to this compound
This compound is a highly selective and potent competitive antagonist of the TP receptor.[1] It has been characterized as a neutral antagonist, meaning it does not affect the basal activity of the receptor but effectively blocks the binding and subsequent signaling of TP receptor agonists like TXA2 and its stable mimetics (e.g., U-44069).[2] The TP receptor, a G-protein coupled receptor (GPCR), exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3] These isoforms can couple to various G proteins, primarily Gq and G13, to initiate downstream signaling cascades that lead to physiological responses such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][4]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Preparation | Agonist/Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M | [1] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M | [1] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA₂ | 9.0 | [1] |
Table 2: In Vivo Activity of this compound
| Model | Species | Agonist | Effect Measured | ED₅₀ | Reference |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | Inhibition | 0.04 mg/kg (i.v.) | [1] |
| Bronchoconstriction | Guinea Pig | U-44069 | Inhibition | 0.03 mg/kg (i.v.) | [1] |
| Renal Vasoconstriction | Pig | U-44069 | Inhibition | 0.02 mg/kg (i.v.) | [1] |
| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | Inhibition | 1-5 mg/kg (p.o.) | [1] |
Signaling Pathways and Experimental Workflows
TP Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of TP receptors.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-670596 in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-670596, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist, in organ bath experiments. This document outlines the pharmacological properties of this compound, detailed protocols for its application in isolated tissue studies, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound, with the chemical name (-)-6,8-difluoro-9-p-methylsulfonyl benzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, is a highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. Its efficacy has been demonstrated through various in vitro and in vivo studies.[1] The selectivity of this compound is highlighted by its lack of inhibition of ADP-induced platelet aggregation and its minimal effect on bronchoconstriction induced by other agonists.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Species | Tissue/Preparation | Agonist | Value | Reference |
| IC₅₀ | Human | Platelets | ¹²⁵I-labeled PTA-OH | 5.5 x 10⁻⁹ M | [1] |
| IC₅₀ | Human | Platelet Rich Plasma | U-44069 | 1.1 x 10⁻⁷ M | [1] |
| pA₂ | Guinea Pig | Tracheal Chain | U-44069 | 9.0 | [1] |
| ED₅₀ | Guinea Pig | In Vivo | Arachidonic Acid (Bronchoconstriction) | 0.04 mg/kg i.v. | [1] |
| ED₅₀ | Guinea Pig | In Vivo | U-44069 (Bronchoconstriction) | 0.03 mg/kg i.v. | [1] |
| ED₅₀ | Pig | In Vivo | U-44069 (Renal Vasoconstriction) | 0.02 mg/kg i.v. | [1] |
Table 1: In Vitro and In Vivo Potency of this compound
Thromboxane A₂ Receptor Signaling Pathway
Thromboxane A₂ (TXA₂) exerts its physiological effects, including smooth muscle contraction and platelet aggregation, by activating the TP receptor, a G protein-coupled receptor (GPCR).[2][3] The TP receptor primarily couples to two main G protein families: Gq and G₁₃.[2]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[3][4]
-
G₁₃ Pathway: Coupling of the TP receptor to G₁₃ activates the small GTPase Rho through a Rho guanine (B1146940) nucleotide exchange factor (RhoGEF).[2][5] Activated Rho stimulates Rho-kinase, which in turn inhibits myosin light chain phosphatase. This inhibition prevents the dephosphorylation of myosin light chains, thereby promoting a sustained contractile state.[5]
This compound acts as a competitive antagonist at the TP receptor, blocking the binding of TXA₂ and other TP receptor agonists like U-44069, thereby preventing the initiation of these downstream signaling cascades.
Caption: Thromboxane A₂ Receptor Signaling Pathway.
Experimental Protocols for Organ Bath Studies
The following protocols provide a detailed methodology for investigating the effects of this compound on isolated smooth muscle preparations, such as guinea pig trachea.
Materials and Reagents
-
Animals: Male Hartley guinea pigs (250-700 g).
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1.[6] Alternatively, Tyrode's solution can be used.[7]
-
Gases: Carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Agonist: U-44069 (a stable thromboxane A₂ mimetic).
-
Antagonist: this compound.
-
Other Reagents: Acetylcholine (B1216132) or Histamine (for pre-contraction).
-
Equipment: Isolated organ bath system, force-displacement transducer, data acquisition system, water bath with thermostat, aeration system.
Experimental Workflow
Caption: Experimental Workflow for Organ Bath Analysis.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings, each 2-4 mm in width.[8]
-
-
Mounting the Tissue:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10-20 mL of Krebs-Henseleit solution.
-
The lower hook is fixed to the bottom of the chamber, while the upper hook is connected to a force-displacement transducer to measure isometric tension.
-
-
Equilibration:
-
Maintain the organ bath at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).
-
Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of approximately 1-1.5 grams.[6]
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM) or a standard agonist like acetylcholine (10⁻⁵ M).
-
Once a stable contraction is achieved, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Antagonist Incubation:
-
For the test groups, add the desired concentration of this compound to the organ bath. For the control group, add the corresponding volume of vehicle.
-
Allow the tissue to incubate with this compound or vehicle for a predetermined period (e.g., 20-30 minutes) to ensure receptor occupancy.
-
-
Generating Concentration-Response Curves:
-
Construct a cumulative concentration-response curve for the TP receptor agonist U-44069.
-
Start by adding a low concentration of U-44069 to the organ bath. Once the contractile response has stabilized, add the next higher concentration without washing out the previous one.
-
Continue this process until a maximal contraction is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Record the contractile force at each concentration of U-44069.
-
Plot the contractile response (as a percentage of the maximal response) against the logarithm of the U-44069 concentration.
-
Determine the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal response) for U-44069 in the absence and presence of different concentrations of this compound.
-
For a competitive antagonist like this compound, the concentration-response curves for U-44069 will be shifted to the right in a parallel manner.
-
Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.
-
The affinity of this compound (pA₂) can be determined using a Schild plot, where log(DR-1) is plotted against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot provides the pA₂ value.
-
References
- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Flow Cytometry Analysis of ERK/MAPK Signaling Using L-670596
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2 receptor (TP receptor). The TP receptor, a G-protein-coupled receptor, is involved in a variety of physiological processes, including platelet aggregation and smooth muscle contraction. Emerging evidence indicates that signaling through the TP receptor can also modulate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. Activation of the TP receptor has been shown to induce the phosphorylation of ERK (p-ERK), a key event in the regulation of cell proliferation, differentiation, and survival.[1][2][3][4]
These application notes provide a detailed protocol for utilizing this compound as a tool to investigate the role of TP receptor signaling in the activation of the ERK/MAPK pathway using flow cytometry. By measuring the levels of intracellular phosphorylated ERK (p-ERK) in response to a TP receptor agonist with and without the antagonist this compound, researchers can elucidate the involvement of this pathway in their specific cellular models.
Signaling Pathway
The activation of the ERK/MAPK pathway downstream of the TP receptor involves a series of phosphorylation events. Upon agonist binding, the TP receptor activates intracellular signaling molecules that lead to the sequential activation of Raf, MEK1/2, and finally ERK1/2. Phosphorylated ERK can then translocate to the nucleus to regulate gene expression. This compound, by blocking the TP receptor, is expected to inhibit this entire downstream cascade initiated by a TP receptor agonist.
Caption: this compound inhibits TP receptor-mediated ERK activation.
Data Presentation
The following tables represent hypothetical data demonstrating the effect of a TP receptor agonist (e.g., U46619) and this compound on the percentage of p-ERK positive cells and the median fluorescence intensity (MFI) of p-ERK staining as measured by flow cytometry.
Table 1: Effect of TP Agonist and this compound on p-ERK Positive Cells (%)
| Treatment Condition | Concentration | % of p-ERK Positive Cells |
| Unstimulated Control | - | 5.2 |
| TP Agonist (U46619) | 1 µM | 68.5 |
| This compound | 10 µM | 5.5 |
| This compound + TP Agonist | 10 µM + 1 µM | 12.3 |
Table 2: Median Fluorescence Intensity (MFI) of p-ERK Staining
| Treatment Condition | Concentration | MFI of p-ERK |
| Unstimulated Control | - | 150 |
| TP Agonist (U46619) | 1 µM | 2500 |
| This compound | 10 µM | 160 |
| This compound + TP Agonist | 10 µM + 1 µM | 350 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for cell culture, stimulation with a TP receptor agonist, and inhibition with this compound.
Caption: Workflow for cell treatment and preparation for flow cytometry.
Materials:
-
Cell line of interest (e.g., human platelets, smooth muscle cells, or other cells expressing TP receptors)
-
Complete cell culture medium
-
This compound (Tocris, Cat. No. 0939 or equivalent)
-
TP receptor agonist (e.g., U46619, Cayman Chemical, Cat. No. 16450 or equivalent)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare working solutions of this compound and the TP receptor agonist in serum-free medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all conditions and typically below 0.1%.
-
For the inhibitor condition, aspirate the culture medium and add the medium containing the desired concentration of this compound or vehicle. Incubate for 30 minutes at 37°C.
-
Following the pre-incubation, add the TP receptor agonist to the designated wells. For the wells already containing this compound, add the agonist directly to the existing medium.
-
Incubate for the desired stimulation time (e.g., 15 minutes at 37°C). The optimal stimulation time should be determined empirically.
-
Immediately proceed to the fixation and permeabilization protocol.
Protocol 2: Intracellular Staining for Phospho-ERK (p-ERK)
This protocol is designed for the detection of intracellular phosphorylated ERK1/2 by flow cytometry.
Materials:
-
Treated cells from Protocol 1
-
Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 0.5% BSA)
-
Anti-phospho-ERK1/2 (pT202/pY204) antibody conjugated to a fluorochrome (e.g., PE or Alexa Fluor 647)
-
Isotype control antibody with the same fluorochrome
-
FACS tubes
Procedure:
-
Fixation:
-
Immediately after treatment, aspirate the medium and add 1 mL of Fixation Buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Gently collect the cells by scraping and transfer to a FACS tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.[5]
-
-
Permeabilization:
-
Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol (B129727) dropwise.
-
Incubate on ice or at -20°C for at least 30 minutes. This step is crucial for phospho-epitope detection.[6][7][8]
-
Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the anti-phospho-ERK1/2 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells once with 2 mL of Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer. Be sure to include proper compensation controls if performing multicolor analysis.
-
Controls and Considerations
-
Positive Control: A known activator of the ERK/MAPK pathway, such as Phorbol 12-myristate 13-acetate (PMA), can be used to confirm that the staining protocol is working effectively.
-
Negative/Isotype Control: An isotype control antibody should be used to determine the level of non-specific binding.
-
Unstimulated Control: This sample will establish the basal level of p-ERK in the cells.
-
Vehicle Control: To ensure that the solvent used to dissolve this compound and the agonist does not affect p-ERK levels.
-
Antibody Titration: It is essential to titrate the anti-p-ERK antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Time Course: Perform a time-course experiment for agonist stimulation to identify the peak of ERK phosphorylation.
By following these detailed application notes and protocols, researchers can effectively use this compound as a pharmacological tool to investigate the role of the thromboxane A2 receptor in ERK/MAPK signaling using the powerful single-cell analysis capabilities of flow cytometry.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. docs.abcam.com [docs.abcam.com]
L-670596: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor.[1] As a key player in platelet aggregation and vasoconstriction, the TP receptor is a significant target in the development of anti-thrombotic therapies.[2][3] High-throughput screening (HTS) assays are essential for identifying and characterizing novel TP receptor antagonists. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in various HTS assays.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the TP receptor, a G protein-coupled receptor (GPCR).[4] The activation of the TP receptor by its endogenous ligand, thromboxane A2 (TXA2), initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.[5] this compound blocks this interaction, thereby preventing downstream signaling and the associated physiological responses.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in various assays. This data is crucial for establishing appropriate concentration ranges in HTS experiments and for comparing the activity of novel compounds.
| Assay Type | System | Agonist/Ligand | Parameter | Value | Reference |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC₅₀ | 5.5 x 10⁻⁹ M | [1] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC₅₀ | 1.1 x 10⁻⁷ M | [1] |
| Tracheal Chain Contraction | Guinea Pig | U-44069 | pA₂ | 9.0 | [1] |
| Bronchoconstriction (in vivo) | Guinea Pig | Arachidonic Acid | ED₅₀ | 0.04 mg/kg i.v. | [1] |
| Bronchoconstriction (in vivo) | Guinea Pig | U-44069 | ED₅₀ | 0.03 mg/kg i.v. | [1] |
| Renal Vasoconstriction (in vivo) | Pig | U-44069 | ED₅₀ | 0.02 mg/kg i.v. | [1] |
Signaling Pathway
The binding of an agonist like thromboxane A2 to the TP receptor activates Gq and G13 proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). G13 activation stimulates the Rho/Rac pathway, leading to cytoskeletal changes. These events culminate in physiological responses such as platelet aggregation and vasoconstriction.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. benchchem.com [benchchem.com]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating Thromboxane Receptor Function in Cancer Cells using L-670596
For Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: Initial investigations into the utility of L-670596 for cancer research were based on the hypothesis of it being an ALDH1A1 inhibitor. Subsequent comprehensive analysis has revealed that this compound is, in fact, a potent and selective antagonist of the Thromboxane (B8750289) A2/Prostaglandin (B15479496) Endoperoxide (TP) receptor.[1] This document provides detailed application notes and protocols for the use of this compound to investigate the function of the TP receptor in cancer cells.
Introduction to Thromboxane Receptor in Cancer
The Thromboxane A2 (TXA2) signaling pathway, mediated by the T-prostanoid (TP) receptor, is increasingly implicated in cancer progression.[1][2] Elevated expression of cyclooxygenase-2 (COX-2) in various cancers leads to increased production of prostaglandin H2 (PGH2), the precursor of TXA2.[1][2] The subsequent activation of the TP receptor by TXA2 can promote several key aspects of cancer malignancy, including:
-
Proliferation: TP receptor signaling can induce the expression of critical cell cycle regulators like cyclin D1, driving tumor cell proliferation.[1]
-
Migration and Invasion: Activation of the TP receptor is linked to enhanced cancer cell motility and invasion, which are crucial steps in metastasis.[1]
-
Angiogenesis: The TP receptor pathway can contribute to the formation of new blood vessels, which is essential for tumor growth and survival.[1][2]
-
Apoptosis Evasion: TP receptor signaling can promote cancer cell survival by inhibiting programmed cell death (apoptosis).[1][3]
There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[1][4] These isoforms can couple to different G proteins and activate distinct downstream signaling cascades, including pathways involving RhoA, ERK, and PI3K/Akt.[5][6] The specific roles of each isoform can vary between different cancer types.
This compound acts as a potent antagonist of the TP receptor, thereby blocking the downstream signaling initiated by TXA2 and other TP receptor agonists. This makes this compound a valuable tool for elucidating the role of the TP receptor in cancer biology and for exploring its potential as a therapeutic target.
Quantitative Data on this compound and TP Receptor Antagonism
| Parameter | Value | System | Reference |
| IC50 (Binding) | 5.5 x 10⁻⁹ M | Inhibition of ¹²⁵I-labeled PTA-OH binding to human platelets | [1] |
| IC50 (Aggregation) | 1.1 x 10⁻⁷ M | Inhibition of U-44069 induced aggregation of human platelet-rich plasma | [1] |
| pA2 | 9.0 | Competitive inhibition of U-44069 induced contractions of guinea pig tracheal chain | [1] |
| ED50 (Bronchoconstriction) | 0.03 - 0.04 mg/kg i.v. | Inhibition of arachidonic acid and U-44069 induced bronchoconstriction in guinea pigs | [1] |
Experimental Protocols
Herein, we provide detailed protocols for investigating the function of the TP receptor in cancer cells using this compound.
Protocol 1: Cell Viability/Proliferation Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest expressing the TP receptor
-
Complete cell culture medium
-
This compound
-
TP receptor agonist (e.g., U-46619)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound and a TP receptor agonist (e.g., U-46619) in complete cell culture medium.
-
Treatment:
-
Control Groups: Treat cells with vehicle control and medium alone.
-
Agonist Control: Treat cells with the TP receptor agonist alone to stimulate proliferation.
-
This compound Treatment: Treat cells with increasing concentrations of this compound.
-
Antagonism Assay: Pre-treat cells with increasing concentrations of this compound for 1-2 hours, followed by the addition of a fixed concentration of the TP receptor agonist.
-
-
Incubation: Incubate the plates for a period suitable for the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 value for this compound.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - ProQuest [proquest.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 6. Thromboxane receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting L-670596 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-670596. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary physicochemical properties?
A1: this compound is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor.[1] It is also known to exhibit inhibitory activity against ALDH1A1.[1] Due to its chemical structure, this compound is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C22H21F2NO4S | [1] |
| Molecular Weight | 433.47 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Predicted logP | 4.85 ± 0.42 | Molinspiration |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution," which frequently occurs with hydrophobic compounds like this compound.[2] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the compound is rapidly transferred to a less favorable aqueous environment, leading to precipitation if its aqueous solubility limit is exceeded.
To prevent this, consider the following troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try lowering the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.
-
Enhance Mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your assay.
Q3: Can the composition of my aqueous buffer affect the solubility of this compound?
A3: Yes, the composition of your aqueous buffer can significantly influence the solubility of this compound. Key factors to consider include:
-
pH: For ionizable compounds, solubility is pH-dependent.[2] Although this compound is not strongly ionizable, the pH of the buffer can still have an effect on its solubility and stability. It is recommended to test a range of pH values compatible with your experimental system.
-
Ionic Strength: The salt concentration in your buffer can impact solubility.[3] While there is no universal rule, it is a parameter that can be varied to optimize solubility.
-
Buffer Components: Different buffer salts can have varying effects on the solubility of small molecules.[4] If you are experiencing persistent precipitation, consider trying alternative buffer systems (e.g., Tris-HCl instead of phosphate-buffered saline).
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving solubility issues with this compound.
Issue: Persistent Precipitation of this compound in Aqueous Buffer
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be 4.33 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the tube vigorously for 2-5 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay by Nephelometry
This assay determines the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with nephelometry or turbidity reading capabilities
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add 198 µL of PBS (pH 7.4) to each well of the 96-well plate.
-
Add 2 µL of each this compound dilution from the DMSO serial dilution to the corresponding wells containing PBS. This results in a 1% final DMSO concentration.
-
Include control wells with 2 µL of DMSO only.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control wells.
-
Signaling Pathway
This compound is an antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in processes such as platelet aggregation and vasoconstriction. The signaling pathway initiated by the activation of the TP receptor is depicted below. This compound blocks this pathway by preventing the binding of TXA2 to its receptor.
References
Optimizing Inhibitor Concentrations for In Vitro Farnesyltransferase Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of farnesyltransferase inhibitors for in vitro assays.
Important Note on L-670596: Initial searches indicate that this compound is primarily characterized as a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist and also exhibits inhibitory activity against ALDH1A1.[1][2] There is currently no substantial scientific literature identifying this compound as a farnesyl-protein transferase inhibitor.
Therefore, to provide a relevant and accurate guide for optimizing in vitro assays targeting farnesyltransferase, this document will use Tipifarnib (R115777) as a representative and well-characterized farnesyltransferase inhibitor (FTI).[3] The principles and methodologies described herein are broadly applicable to other FTIs.
Frequently Asked Questions (FAQs)
1. What is Tipifarnib and what is its mechanism of action?
Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase).[3] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation.[3][4] This modification is essential for the proper localization and function of numerous signaling proteins, including those in the Ras superfamily of small GTPases, which are critical for cell proliferation, differentiation, and survival.[4] By blocking FTase, Tipifarnib prevents the farnesylation and subsequent membrane association of these proteins, thereby disrupting their signaling pathways.[4]
2. How should Tipifarnib be stored and handled?
For long-term storage, it is recommended to store Tipifarnib as a solid at -20°C in a dry, dark place. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. What is a typical starting concentration range for Tipifarnib in in vitro assays?
The effective concentration of Tipifarnib can vary significantly depending on the assay type (biochemical vs. cell-based) and the specific cell line used. A broad starting range for cell-based assays would be from 1 nM to 10 µM. For biochemical assays using purified FTase, the IC50 is in the low nanomolar range, so concentrations should be adjusted accordingly.
4. How can I determine the optimal concentration of Tipifarnib for my specific cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended. This typically involves treating cells with a serial dilution of the inhibitor (e.g., logarithmic dilutions from 1 nM to 10 µM) and then assessing the desired biological endpoint. This could be the inhibition of a specific signaling pathway, reduction in cell viability, or induction of apoptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Incomplete solubilization of the inhibitor | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Vortex the stock solution before preparing dilutions and ensure it is fully dissolved in the media. |
| No observable effect of the inhibitor | - Inhibitor concentration is too low- Inactive inhibitor (degraded)- Cell line is resistant to FTase inhibition- Assay endpoint is not sensitive to FTase inhibition | - Perform a dose-response experiment with a wider and higher concentration range.- Use a fresh aliquot of the inhibitor and verify its purity.- Confirm that your cell line expresses proteins sensitive to FTase inhibition. Consider using a positive control cell line known to be sensitive.- Use a direct downstream marker of FTase activity, such as the processing of HDJ-2 or Ras. |
| High background signal in the assay | - Non-specific binding of reagents- Autofluorescence of the compound or cells- Contamination of reagents or cell culture | - Include appropriate controls (e.g., no-enzyme, no-substrate).- Increase the number of wash steps.- Run a control with the compound alone to measure its intrinsic fluorescence at the assay wavelengths.- Use sterile techniques and fresh, filtered reagents. |
| Significant cytotoxicity observed at low concentrations | - Off-target effects of the inhibitor- The cell line is highly sensitive to the inhibition of farnesylation- Contamination of the inhibitor stock | - Perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with your functional assay to distinguish between specific inhibition and general toxicity.[5]- Lower the concentration range and incubation time.- Verify the purity of your inhibitor. |
Quantitative Data Summary
The following table summarizes key quantitative data for Tipifarnib.
| Parameter | Value | Assay Type | Reference |
| IC50 (FTase) | 0.86 nM | Biochemical (inhibition of farnesyltransferase) | [3] |
| IC50 (H-ras) | 1.9 nM | Cell-based (inhibition of H-ras processing) | [3] |
| IC50 (K-ras) | 5.2 nM | Cell-based (inhibition of K-ras processing) | [3] |
| IC50 (N-ras) | 2.8 nM | Cell-based (inhibition of N-ras processing) | [3] |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.[6][7]
Principle: This assay measures the activity of FTase by detecting the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence.
Materials:
-
Purified farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM DTT)
-
Tipifarnib (or other FTI)
-
DMSO (for inhibitor dilution)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader (Ex/Em = ~340/550 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Tipifarnib in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing assay buffer, FPP, and the dansylated peptide substrate.
-
Assay Plate Setup:
-
Add a small volume of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the FTase enzyme to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add the master mix to all wells to start the reaction.
-
Measure Fluorescence: Immediately read the fluorescence at time zero (T=0). Then, incubate the plate at 37°C and read the fluorescence at regular intervals (e.g., every 5 minutes for 60 minutes) or at a final endpoint (e.g., 60 minutes).
-
Data Analysis: Subtract the T=0 reading from all subsequent readings. Plot the rate of fluorescence increase against the inhibitor concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Inhibition of Protein Farnesylation (HDJ-2 Mobility Shift Assay)
Principle: This cell-based assay assesses the efficacy of an FTI by detecting a characteristic electrophoretic mobility shift of an unprocessed, non-farnesylated protein. HDJ-2 (a member of the Hsp40 family) is a farnesylated protein that serves as a convenient biomarker for FTI activity.[4] When farnesylation is inhibited, HDJ-2 migrates more slowly on an SDS-PAGE gel.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tipifarnib
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of Tipifarnib concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 24-48 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the image using an imaging system. Look for the appearance of a slower-migrating band (unfarnesylated HDJ-2) and a decrease in the faster-migrating band (farnesylated HDJ-2) with increasing inhibitor concentrations.
Visualizations
Caption: Signaling pathway showing the role of Farnesyltransferase (FTase) and its inhibition by Tipifarnib.
Caption: Experimental workflow for the HDJ-2 mobility shift assay via Western Blot.
Caption: Troubleshooting decision tree for experiments where the inhibitor shows no effect.
References
- 1. medkoo.com [medkoo.com]
- 2. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced cytotoxicity of amyloid beta-peptide by a complement dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
Preventing L-670596 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-670596 in cell culture media.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide receptor (TP). It also exhibits inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1).[1]
2. What is the solubility of this compound?
3. How should this compound be stored?
For long-term storage (months to years), it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound should be stored in a dry, dark place.[1] Stock solutions in DMSO should be stored at -20°C for long-term use.[1]
4. Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is likely due to its low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can come out of solution if its concentration exceeds its solubility limit in the final medium.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid precipitation of this compound during your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound to the cell culture medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High final concentration of this compound | Decrease the final working concentration of this compound in your experiment. | Perform a dose-response curve to determine the lowest effective concentration. |
| High concentration of DMSO stock | Prepare a lower concentration stock solution of this compound in DMSO. | Instead of a 10 mM stock, try preparing a 1 mM or 5 mM stock solution. |
| Inadequate mixing | Ensure rapid and thorough mixing of the this compound stock solution into the pre-warmed cell culture medium. | 1. Pre-warm the cell culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the this compound stock solution dropwise. 3. Immediately mix the final solution thoroughly before adding it to the cells. |
| Low temperature of media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue: Precipitate forms over time in the incubator.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound instability in media | The compound may degrade or interact with media components over time. | Minimize the time the compound is in the media before the experimental endpoint. For longer experiments, consider replacing the media with freshly prepared this compound solution at regular intervals. |
| Interaction with serum proteins | Components in fetal bovine serum (FBS) or other sera can sometimes cause compounds to precipitate. | If your experiment allows, try reducing the serum percentage or using a serum-free medium. |
| pH changes in the medium | Changes in the pH of the culture medium due to cell metabolism can affect compound solubility. | Ensure your incubator's CO2 levels are stable and appropriate for the medium's buffering system (e.g., 5% CO2 for bicarbonate-buffered media). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the molecular weight of this compound (433.47 g/mol ), calculate the required mass for your desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Protocol 2: Diluting this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Calculate the volume of this compound stock solution needed to achieve the final desired concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution directly into the medium.
-
Mix immediately and thoroughly.
-
Visually inspect the medium for any signs of precipitation.
-
Add the final this compound-containing medium to your cells.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Workflow for preventing this compound precipitation.
References
L-670596 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-670596 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the thromboxane (B8750289)/prostaglandin (B15479496) endoperoxide receptor (TP receptor).[1][2][3] It competitively inhibits the binding of agonists like thromboxane A2 (TXA2) and the stable mimetic U-44069 to the TP receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.
Q2: Is there any published data on the broad off-target profile of this compound from kinase or receptor panel screens?
A2: Based on currently available public information, a comprehensive off-target screening profile for this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes has not been published. Early studies focused on demonstrating its selectivity against other prostanoid receptors and common platelet agonists like ADP.
Q3: What are the known on-target potencies of this compound in cellular models?
A3: The on-target activity of this compound has been characterized in several in vitro systems. The following table summarizes key quantitative data:
| Assay Type | Cell/Tissue System | Agonist/Radioligand | Potency (IC50/pA2) |
| Radioligand Binding | Human Platelets | ¹²⁵I-labeled PTA-OH | IC50: 5.5 x 10⁻⁹ M |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | IC50: 1.1 x 10⁻⁷ M |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2: 9.0 |
Q4: What are potential, unconfirmed off-target interactions of this compound that researchers should consider?
A4: While specific data for this compound is lacking, researchers should consider potential off-target effects based on the pharmacology of other thromboxane receptor antagonists and the structural characteristics of the molecule. Some thromboxane receptor antagonists have shown activity at other prostanoid receptors, such as the prostaglandin E2 receptor 3 (EP3).[1] Additionally, depending on the chemical scaffold, interactions with other GPCRs or enzymes in the arachidonic acid cascade are theoretically possible. It is recommended to perform counter-screening against a panel of related receptors to empirically determine the selectivity profile in the experimental system of interest.
Q5: How does the signaling of the on-target TP receptor differ from potential off-target prostanoid receptors?
A5: The TP receptor primarily couples to Gq and G13 G-proteins, leading to the activation of phospholipase C (PLC), an increase in intracellular calcium, and activation of Rho kinase.[4][5] In contrast, other prostanoid receptors can couple to different G-proteins. For example, the EP2 and EP4 receptors couple to Gs to increase cAMP, while the EP3 receptor can couple to Gi to decrease cAMP.[6][7] This divergence in signaling pathways can lead to distinct cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in platelet aggregation assays.
-
Possible Cause 1: Variability in Platelet Preparation. Platelet activation can be highly sensitive to the method of preparation. Ensure consistent centrifugation speeds and times for preparing platelet-rich plasma (PRP). Avoid mechanical stress and temperature fluctuations.
-
Possible Cause 2: Agonist Concentration. The potency of an antagonist is dependent on the concentration of the agonist used. Ensure that the concentration of the TP receptor agonist (e.g., U-44069 or arachidonic acid) is kept constant across experiments.
-
Possible Cause 3: Spontaneous Platelet Aggregation. If platelets are over-activated during preparation, spontaneous aggregation can occur, leading to a high baseline and inaccurate measurements. Handle platelets gently and use them within a few hours of preparation.
-
Solution: Standardize the entire platelet preparation and aggregation protocol. Run a control with a known TP receptor antagonist to validate the assay performance.
Issue 2: Unexpected cellular phenotype observed upon treatment with this compound that is inconsistent with TP receptor antagonism.
-
Possible Cause 1: Off-target effects. The observed phenotype may be due to the interaction of this compound with an unknown off-target protein. This is more likely at higher concentrations of the compound.
-
Solution 1: Dose-response analysis. Perform a careful dose-response study. If the unexpected phenotype occurs at a much higher concentration than that required for TP receptor antagonism, it is more likely to be an off-target effect.
-
Solution 2: Use of a structurally distinct TP receptor antagonist. To confirm that the primary phenotype is due to on-target activity, use a structurally unrelated TP receptor antagonist. If both compounds produce the same primary phenotype but only this compound produces the unexpected phenotype, this points towards an off-target effect of this compound.
-
Solution 3: Off-target screening. If the unexpected phenotype is significant and reproducible, consider screening this compound against a commercial off-target panel (e.g., a kinase panel or a GPCR panel) to identify potential off-target interactions.
Experimental Protocols
1. Thromboxane Receptor (TP) Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the human TP receptor.
-
Materials:
-
Human platelet membranes (source of TP receptors)
-
[³H]-SQ 29,548 or another suitable radioligand for the TP receptor
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add platelet membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either a dilution of this compound or buffer (for total binding).
-
For non-specific binding control wells, add a high concentration of a known non-radiolabeled TP receptor antagonist.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.
-
2. U-44069-Induced Platelet Aggregation Assay
-
Objective: To measure the functional antagonism of this compound on platelet aggregation.
-
Materials:
-
Freshly drawn human blood in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
U-44069 (a stable TXA2 mimetic)
-
Saline or buffer
-
Aggregometer
-
-
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of U-44069.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the PPP control.
-
Plot the percentage of inhibition of aggregation as a function of the log concentration of this compound to determine the IC50 value.
-
3. In Vitro Kinase Off-Target Screening Assay (General Protocol)
-
Objective: To screen this compound for potential inhibitory activity against a panel of protein kinases.
-
Materials:
-
Recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
This compound
-
Kinase reaction buffer
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare a solution of this compound at a high concentration (e.g., 10 µM) for single-point screening.
-
In a multi-well plate, combine the kinase, its specific substrate, and either this compound or vehicle control in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted ATP, leaving the phosphorylated substrate bound.
-
Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition of kinase activity by this compound compared to the vehicle control.
-
For any significant "hits" from the single-point screen, perform a dose-response analysis to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of the Thromboxane (TP) Receptor and the antagonistic action of this compound.
Caption: Hypothetical off-target interaction of this compound with the Prostaglandin EP3 Receptor.
Caption: Experimental workflow for troubleshooting unexpected cellular effects of this compound.
References
- 1. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in L-670596 platelet aggregation assays
Technical Support Center: L-670596 Platelet Aggregation Assays
Welcome to the technical support center for researchers utilizing this compound in platelet aggregation assays. This resource is designed to help you minimize variability in your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
This compound is a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist.[1] In platelets, thromboxane A2 (TXA2) is a powerful agonist that, upon binding to TP receptors, initiates a signaling cascade leading to platelet activation, granule release, and aggregation.[2][3][4] this compound competitively blocks this receptor, thereby inhibiting the downstream effects of TXA2 and preventing platelet aggregation induced by this pathway.[1][3]
Q2: What are the most critical pre-analytical variables that can affect platelet aggregation results?
Platelet function testing is highly susceptible to pre-analytical variables.[5][6] Meticulous attention to the following is crucial for accurate and reproducible results:
-
Specimen Collection: A clean, atraumatic venipuncture is essential to avoid premature platelet activation.[5][7] The first few milliliters of blood should be discarded.[5]
-
Anticoagulant: 3.2% sodium citrate (B86180) is the standard anticoagulant, and the 9:1 blood-to-anticoagulant ratio must be precise.[5][7]
-
Sample Handling: Blood samples should be kept at room temperature (18-24°C) and processed promptly, ideally within 2-4 hours of collection.[7][8][9] Avoid vigorous mixing or vortexing to prevent premature platelet activation.[10]
Q3: My platelet aggregation results with this compound show high variability between replicates. What could be the issue?
High variability can stem from several factors:[10]
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for small volumes of this compound and agonists.
-
Mixing: Gentle but thorough mixing of the platelet suspension is crucial for a homogenous sample.[10]
-
Temperature Control: Maintain a constant temperature of 37°C throughout the assay, as temperature fluctuations can affect platelet function.[8][10]
-
Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent level (typically 200-300 x 10⁹/L) to minimize variability.[10]
Q4: I am observing spontaneous platelet aggregation in my control samples (without agonist). What should I do?
Spontaneous platelet aggregation can be caused by:[5][10]
-
Pre-analytical Errors: Traumatic venipuncture, improper sample mixing, or temperature fluctuations can pre-activate platelets.[5]
-
Sample Storage: Prolonged storage of blood samples can lead to spontaneous aggregation.[5]
-
Underlying Conditions: Certain medical conditions in the blood donor can predispose platelets to hyperreactivity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent pipetting, improper mixing, temperature fluctuations, variable platelet counts. | Use calibrated pipettes, ensure gentle and thorough mixing, maintain a constant 37°C, and standardize the platelet count in PRP.[10] |
| Spontaneous aggregation in controls | Traumatic venipuncture, prolonged sample storage, underlying donor conditions. | Use proper blood collection techniques, process samples promptly, and screen donors for conditions affecting platelet function.[5] |
| Lower than expected inhibition by this compound | Incorrect this compound concentration, degraded compound, inappropriate agonist concentration. | Verify the concentration and stability of your this compound stock solution. Use a submaximal agonist concentration for sensitive detection of inhibition.[11] |
| No aggregation response in any sample | Instrument malfunction, expired reagents, incorrect sample preparation (e.g., low platelet count). | Calibrate the aggregometer, check reagent expiration dates, and verify the platelet count in your PRP.[5] |
| Lipemic (cloudy) PRP | Non-fasting blood donor. | Collect samples from fasting individuals to minimize interference with light transmission.[5] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio using an atraumatic venipuncture technique.[5][7]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[8][11] Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube.[11]
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[10]
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.[6][10]
Protocol 2: Light Transmission Aggregometry (LTA) with this compound
-
Instrument Setup: Calibrate the aggregometer with adjusted PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[10]
-
Sample Preparation: Pre-warm the adjusted PRP and PPP samples to 37°C.[10]
-
Assay Procedure: a. Pipette a standardized volume of adjusted PRP into a cuvette with a magnetic stir bar.[11] b. Incubate the cuvette at 37°C in the aggregometer for a specified time to establish a stable baseline.[5] c. Add this compound or vehicle control and incubate for the desired time. d. Add a platelet agonist (e.g., U46619, a stable TXA2 analog) to induce aggregation.[3] e. Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[3][5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
References
- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physiology, Platelet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Aggregation | HE [hematology.mlsascp.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
L-670596 stability in long-term experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-670596. Find troubleshooting guidance and frequently asked questions to ensure the stability and effectiveness of your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a solid powder in a dry, dark environment at -20°C. Under these conditions, the compound is expected to be stable for months to years.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1] The product is generally stable for a few weeks at ambient temperature during shipping.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For use in aqueous solutions, further dilution in a buffer like PBS may be possible, but the final concentration of DMSO should be kept low to avoid solvent effects on cells.
Q3: What is the shelf life of this compound?
When stored properly as a solid at -20°C, this compound has a shelf life of over two years.[1] The stability of stock solutions in DMSO will be shorter and is best stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage of stock solutions, 0-4°C is suitable for days to weeks.[1]
Q4: Is there any quantitative data on the stability of this compound in solution?
Stability and Solubility Data
| Parameter | Recommendation/Data | Source |
| Storage (Solid) | Short-term (days to weeks): 0 - 4°C, dry and dark.Long-term (months to years): -20°C, dry and dark. | [1] |
| Storage (Stock Solution in DMSO) | Short-term (days to weeks): 0 - 4°C.Long-term (months): -20°C (aliquoted to avoid freeze-thaw cycles). | [1] |
| Solubility | Soluble in DMSO. | [1] |
Experimental Protocols & Troubleshooting
General Experimental Workflow for Cell-Based Assays
This workflow outlines a general procedure for testing the effect of this compound on cells in culture.
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or No Effect of this compound | Degraded Compound: The compound may have degraded due to improper storage or handling. | - Ensure this compound is stored as recommended. - Prepare fresh stock solutions from solid powder. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration: The final concentration in the assay may be too low or too high. | - Perform a dose-response curve to determine the optimal concentration. - Verify calculations for dilutions. | |
| Low Receptor Expression: The target cells may have low or no expression of the thromboxane (B8750289) A2 receptor. | - Confirm receptor expression using techniques like qPCR or Western blotting. - Consider using a cell line known to express the receptor or a transient transfection system. | |
| High Background Signal or Off-Target Effects | DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls. - Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent effects. |
| Compound Precipitation: this compound may precipitate in aqueous buffer at the working concentration. | - Visually inspect the media for any precipitate after adding the compound. - Consider the use of a solubilizing agent or a different buffer system if solubility is an issue. | |
| Variability Between Experiments | Inconsistent Cell Conditions: Differences in cell passage number, confluency, or health can lead to variable results. | - Use cells within a consistent passage number range. - Seed cells at a consistent density and ensure they are in a healthy, logarithmic growth phase. |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations. | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. |
Signaling Pathway
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor). By blocking this G-protein coupled receptor, it inhibits downstream signaling cascades.
Caption: The signaling pathway inhibited by this compound.
References
Interpreting unexpected results with L-670596
Welcome to the technical support center for L-670596. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during experiments with this compound.
Compound Overview: this compound is a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist.[1] It is widely used in in vitro and in vivo studies to investigate the role of the thromboxane A2 pathway in various physiological and pathological processes, such as platelet aggregation and smooth muscle contraction.[1] Notably, this compound has also been reported to exhibit inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1), which may contribute to unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibition of U-44069-induced platelet aggregation with this compound?
A1: Several factors could contribute to a lack of inhibitory effect. These can range from issues with compound preparation and experimental setup to the health of the platelets. A systematic troubleshooting approach is recommended.
Q2: My calculated IC50 value for this compound is significantly different from the values reported in the literature. What could be the reasons for this discrepancy?
A2: Variability in IC50 values is a common issue in in vitro assays and can be influenced by a multitude of factors. These include differences in experimental protocols, cell or platelet donor variability, and data analysis methods.
Q3: this compound is showing an effect in a cell line that does not express the thromboxane (TP) receptor. What is the likely cause?
A3: This suggests a potential off-target effect of this compound. The compound has been noted to inhibit ALDH1A1, which could be a contributing factor depending on the biological system and the endpoint being measured.
Troubleshooting Guides
Issue 1: Lack of Inhibition in Platelet Aggregation Assays
If you are not observing the expected inhibition of platelet aggregation induced by a TP receptor agonist like U-44069, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Is the this compound stock solution properly prepared and stored? Improper storage can lead to degradation. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Has the final concentration of this compound been accurately calculated? Verify all dilution calculations. It is advisable to perform a concentration-response curve to ensure the use of an appropriate concentration range.
-
-
Agonist Concentration:
-
Is the concentration of the TP receptor agonist (e.g., U-44069) too high? An excessively high agonist concentration can overcome the competitive antagonism of this compound. Determine the EC50 of the agonist in your system and use a concentration at or near the EC50 for inhibition studies.
-
-
Platelet Viability and Preparation:
-
Are the platelets healthy and responsive? Platelet quality can vary between donors and can be affected by the preparation procedure. Ensure that the blood collection and platelet-rich plasma (PRP) preparation are performed according to a validated protocol. Platelets should be used within a few hours of preparation.
-
Is there spontaneous platelet activation? This can be caused by improper handling, temperature changes, or agitation. Keep platelets at room temperature or 37°C and handle them gently.
-
-
Assay Conditions:
-
Is the incubation time with this compound sufficient? Ensure an adequate pre-incubation time with the antagonist before adding the agonist to allow for receptor binding.
-
Is the vehicle (solvent) affecting the assay? Include a vehicle control to ensure that the solvent used to dissolve this compound is not interfering with platelet aggregation.
-
Experimental Workflow for Troubleshooting Lack of Inhibition
References
Technical Support Center: L-670596 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane (B8750289) A2 (TP) receptor antagonist, L-670596. The following information is designed to help optimize dose-response curve experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective competitive antagonist of the thromboxane A2 (TP) receptor. By binding to the TP receptor, it blocks the downstream signaling cascade initiated by TP receptor agonists like thromboxane A2 and its stable synthetic analogs.
Q2: Which agonist is recommended for stimulating the TP receptor in an this compound dose-response experiment?
The stable, synthetic thromboxane A2 analog, U-46619, is the recommended agonist. It is a potent activator of the TP receptor and is widely used in in vitro studies.
Q3: What cell lines are suitable for an this compound dose-response assay?
Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TP receptor are a common and reliable model system. These cells provide a robust signal with low background. Other cell lines that endogenously express the TP receptor, such as human erythroleukemia cell lines (K562, HEL) and some lung cancer cell lines (A549), can also be used.
Q4: What is the most common assay for measuring TP receptor activation?
An intracellular calcium mobilization assay (calcium flux assay) is the most common method. The TP receptor primarily couples to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium upon agonist stimulation. This change in calcium concentration can be measured using calcium-sensitive fluorescent dyes.
Q5: What is a typical concentration range to test for this compound?
Based on its high potency, a starting concentration range for this compound would be from 0.1 nM to 1 µM. A broad range-finding experiment is always recommended to determine the optimal concentrations for your specific experimental conditions.
Data Presentation
Table 1: Agonist (U-46619) EC50 Values in Calcium Flux Assays
| Cell Line | Assay System | Reported EC50 of U-46619 |
| HEK293 (TP receptor transfected) | Calcium Mobilization (FLIPR) | 7.88 nM[1] |
| HEK293 (TP receptor transfected) | Intracellular Free Calcium | 56 ± 7 nM[2] |
| Human Vascular Smooth Muscle Cells | 45Ca2+ Efflux | 398 ± 26 nM[3] |
Table 2: this compound Antagonist Activity (IC50 Values)
| Assay System | Agonist Used | Reported IC50 of this compound |
| Inhibition of [¹²⁵I]-PTA-OH binding (human platelets) | N/A (Radioligand Binding) | 5.5 nM |
| Inhibition of U-44069 induced platelet aggregation | U-44069 | 110 nM |
Experimental Protocols
Detailed Protocol: Calcium Flux Assay for this compound Dose-Response Curve
This protocol is designed for a 96-well plate format using HEK293 cells stably expressing the human TP receptor.
Materials:
-
HEK293 cells stably expressing the TP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
U-46619
-
Fluorescent calcium indicator dye (e.g., Fluo-8 No Wash Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with an injector (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-TP cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in assay buffer. This will be your antagonist plate. Include a vehicle control (e.g., DMSO at the same final concentration as your compound).
-
Prepare a 5X concentrated solution of U-46619 in assay buffer at its EC80 concentration (determined from a prior agonist dose-response experiment, e.g., if EC50 is 8 nM, the EC80 would be approximately 30-40 nM).
-
-
Dye Loading:
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Add 100 µL of the 2X this compound serial dilutions (or vehicle) to the corresponding wells of the cell plate.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature.
-
Set the plate reader to measure fluorescence (Ex/Em = ~490/525 nm for Fluo-8) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 50 µL of the 5X U-46619 solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Normalize the data:
-
Set the average signal from wells with vehicle control (no this compound) as 100% response.
-
Set the average signal from wells with no agonist addition as 0% response.
-
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Mandatory Visualization
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
Technical Support Center: Addressing Batch-to-Batch Variability of L-670596
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the potent and selective thromboxane (B8750289)/prostaglandin endoperoxide receptor antagonist, L-670596. The following resources are designed to help identify potential sources of variability and offer solutions to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy (IC50) of this compound between different batches. Why might this be happening?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors:
-
Purity Differences: Even minor variations in the percentage of the active compound can lead to different effective concentrations in your assays. Impurities from the synthesis process could also interfere with the experimental results.[1][2]
-
Presence of Isomers: The manufacturing process might yield different ratios of stereoisomers between batches, which could have varying biological activities.
-
Compound Stability and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation of the compound over time, affecting its potency.[3][4]
-
Residual Solvents or Reagents: Trace amounts of materials from the synthesis and purification process can sometimes interfere with biological assays.[2]
Q2: How can we perform an initial quality control check on a new batch of this compound?
A2: A comprehensive quality control (QC) assessment is crucial for every new batch. We recommend the following initial checks:
-
High-Performance Liquid Chromatography (HPLC): To verify the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Functional Assay: Conduct a dose-response experiment using a standardized and well-characterized cell line or assay system to determine the IC50 value and compare it against a previously validated batch.[2]
Q3: What are the best practices for storing and handling this compound to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity of the compound.[4][5][6]
-
Storage Conditions: Store solid this compound in a tightly sealed container, protected from light, in a cool and dry place as recommended by the supplier.
-
Stock Solutions: Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][7]
-
Long-Term Storage: For long-term storage, keep the aliquoted stock solutions at -20°C or -80°C.[4][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | Perform a full QC check on the new batch as described in the FAQs. If possible, qualify each new batch against a "gold standard" internal reference lot. |
| Assay Conditions | Ensure consistent cell passage number, confluency, and media composition. Verify the concentration of the agonist used for stimulation. |
| Compound Solubility | Visually inspect stock and working solutions for any precipitation. Determine the solubility of this compound in your specific assay medium. |
| Pipetting Errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
Issue 2: High Background Signal in a Receptor Binding Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number and volume of wash steps to remove unbound radioligand. Optimize wash buffer composition and temperature.[8] |
| Non-Specific Binding | Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine) to reduce radioligand binding to the filter.[9] Include a non-specific binding control using a high concentration of an unlabeled ligand. |
| Radioligand Quality | Check the age and storage conditions of the radiolabeled ligand, as degradation can lead to increased non-specific binding. |
Data Presentation
Consistent documentation and analysis of key parameters across different batches are essential for identifying sources of variability.
Table 1: Batch-to-Batch Quality Control Comparison for this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white solid | White solid | White solid | Conforms to standard |
| Purity (HPLC) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Molecular Weight (MS) | Conforms | Conforms | Conforms | Matches theoretical MW |
| Structure (NMR) | Conforms | Conforms | Conforms | Matches reference spectra |
| IC50 (Functional Assay) | 12.5 nM | 25.1 nM | 11.8 nM | 10-15 nM |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical analysis.
Experimental Protocols
Standard Protocol: Competitive Radioligand Receptor Binding Assay
This protocol provides a general guideline for a competitive binding assay to determine the affinity of this compound for the thromboxane A2 receptor (TP receptor).
Materials:
-
Cell membranes expressing the TP receptor.
-
Radiolabeled TP receptor agonist (e.g., [³H]-U-46619).
-
Unlabeled TP receptor agonist (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Preparation: Dilute the cell membranes in binding buffer to the desired concentration. Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, add the binding buffer, radiolabeled agonist, and either the vehicle, unlabeled agonist (for non-specific binding), or this compound at various concentrations.
-
Reaction Initiation: Add the diluted cell membranes to each well to start the binding reaction.
-
Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Prostaglandin E2 (PGE2) signaling pathway via the EP4 receptor.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. captivatebio.com [captivatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for L-670596 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-670596, a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] It functions by competitively inhibiting the binding of TXA2 and other TP receptor agonists, thereby blocking their downstream signaling pathways. This prevents physiological responses such as platelet aggregation and smooth muscle contraction.[1]
Q2: In which experimental systems is this compound typically used?
A2: this compound is commonly used in in vitro and in vivo studies to investigate the role of the TXA2 pathway in various physiological and pathophysiological processes. Common applications include studies on platelet aggregation, vasoconstriction, bronchoconstriction, and inflammatory responses.[1][2]
Q3: What is a suitable positive control agonist to use in experiments with this compound?
A3: A stable synthetic analog of TXA2, such as U-44069 or U-46619, is an excellent positive control agonist.[1][2] These compounds directly activate the TP receptor and should elicit a strong physiological response (e.g., platelet aggregation or smooth muscle contraction) that can be dose-dependently inhibited by this compound.
Q4: How can I be sure that the effects I am observing are specific to TP receptor antagonism?
A4: To confirm the specificity of this compound's effects, you should include negative controls in your experimental design. For instance, in a platelet aggregation assay, you could use an agonist that acts through a different pathway, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen. This compound should not inhibit aggregation induced by these agonists, demonstrating its selectivity for the TP receptor.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides systematic control experiments to identify and resolve these problems.
Problem 1: this compound fails to inhibit agonist-induced responses (e.g., no inhibition of U-44069-induced platelet aggregation).
| Possible Cause | Troubleshooting & Control Experiments |
| Degraded or inactive this compound | Purity and Activity Check: Verify the purity and activity of your this compound stock. If possible, test it in a well-established, simple assay system with a known positive control. |
| Incorrect concentration of this compound | Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound in your specific experimental setup. The reported IC50 for inhibition of U-44069 induced aggregation of human platelet-rich plasma is approximately 1.1 x 10⁻⁷ M.[1] |
| Issues with the agonist | Agonist Activity Check: Confirm the activity of your TP receptor agonist (e.g., U-44069). Prepare a fresh stock solution and perform a dose-response curve to ensure it elicits the expected physiological response. |
| Cellular or tissue system is unresponsive | System Viability Check: Ensure the viability and responsiveness of your cells or tissue preparation. For platelet aggregation, this includes proper preparation of platelet-rich plasma (PRP) and maintaining the correct temperature (37°C).[1] For tissue bath experiments, ensure proper oxygenation and viability of the tissue. |
| Experimental artifacts | Vehicle Control: Always include a vehicle control (the solvent in which this compound is dissolved) to ensure that the solvent itself is not interfering with the assay. |
Problem 2: High variability in the inhibitory effect of this compound between experiments.
| Possible Cause | Troubleshooting & Control Experiments |
| Inconsistent cell or tissue preparation | Standardized Protocols: Strictly adhere to standardized protocols for cell isolation, tissue preparation, and handling to minimize variability. For platelet studies, factors such as the anticoagulant used, centrifugation speed, and time from blood collection can significantly impact results. |
| Pipetting or dilution errors | Calibration and Technique: Ensure all pipettes are properly calibrated. Use careful and consistent pipetting techniques, especially when preparing serial dilutions of this compound and agonists. |
| Fluctuations in experimental conditions | Controlled Environment: Maintain consistent experimental conditions, such as temperature, pH, and incubation times, across all experiments. |
| Biological variability | Multiple Donors/Animals: If using primary cells or tissues, use samples from multiple donors or animals to account for biological variability. |
Problem 3: Unexpected or off-target effects are observed with this compound treatment.
| Possible Cause | Troubleshooting & Control Experiments |
| Non-specific binding or off-target activity | Specificity Controls: As mentioned in the FAQs, use agonists that act through different receptors and pathways to confirm that the observed effects are specific to TP receptor blockade. For example, this compound should not affect ADP-induced platelet aggregation.[1] |
| Interaction with other components in the assay medium | Component Analysis: Simplify the assay medium as much as possible to identify any potential interactions. Test the effect of this compound in the presence and absence of individual components if feasible. |
| Contamination of reagents | Reagent Purity Check: Ensure all reagents and solutions are of high purity and are not contaminated. Prepare fresh solutions if contamination is suspected. |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
TP receptor agonist (e.g., U-44069)
-
Control agonist (e.g., ADP)
-
Human whole blood from healthy, consenting donors
-
3.2% sodium citrate (B86180) (anticoagulant)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Calibrated pipettes
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
Adjust the platelet count of the PRP if necessary using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or its vehicle and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding the agonist (e.g., U-44069 or ADP).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Construct dose-response curves for this compound against the TP receptor agonist to determine the IC50 value.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| IC50 | U-44069 | Human Platelet Rich Plasma | 1.1 x 10⁻⁷ M | [1] |
| IC50 | ¹²⁵I-labeled PTA-OH Binding | Human Platelets | 5.5 x 10⁻⁹ M | [1] |
| pA2 | U-44069 | Guinea Pig Tracheal Chain | 9.0 | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Agonist | Animal Model | ED50 | Reference |
| Bronchoconstriction Inhibition | Arachidonic Acid | Guinea Pig | 0.04 mg/kg (i.v.) | [1] |
| Bronchoconstriction Inhibition | U-44069 | Guinea Pig | 0.03 mg/kg (i.v.) | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Caption: Troubleshooting Logic for this compound Experiments.
References
Improving the reproducibility of L-670596 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide receptor antagonist, L-670596.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] Its primary mechanism involves competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor.[2] This action blocks the downstream signaling pathways that lead to platelet aggregation and vasoconstriction.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4°C.[4]
-
Long-term (months to years): Dry, dark, and at -20°C.[4]
This compound is soluble in DMSO.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: In which experimental models has this compound been shown to be effective?
This compound has demonstrated in vivo activity in various animal models, including:
-
Inhibition of arachidonic acid and U-44069 induced bronchoconstriction in guinea pigs.[1]
-
Inhibition of U-44069 induced renal vasoconstriction in pigs.[1]
-
Inhibition of ex vivo platelet aggregation in rhesus monkeys.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
In Vitro Cell-Based Assays
Problem 1: High variability or inconsistent results in cell-based assays.
-
Possible Cause: Inconsistent cell culture conditions can significantly impact experimental outcomes.[5][6] Factors such as passage number, cell density, and media composition can alter cellular responses.
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocol: Maintain a consistent cell passage number and seeding density for all experiments.
-
Optimize Serum Concentration: If using serum, be aware that batch-to-batch variability can affect results. Consider using a single lot of serum for a set of experiments or transitioning to serum-free media if possible.
-
Monitor Media pH: Ensure the pH of the culture medium is stable, as pH shifts can affect cell health and drug activity.[7]
-
Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular physiology and lead to unreliable data.[7]
-
Problem 2: Precipitation of this compound in cell culture medium.
-
Possible Cause: this compound is soluble in DMSO but may have limited solubility in aqueous solutions like cell culture media, leading to precipitation.[4][8][9]
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: While this compound is dissolved in DMSO, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after diluting the DMSO stock into the aqueous medium.
-
Platelet Aggregation Assays
Problem 3: Spontaneous platelet aggregation in control samples.
-
Possible Cause: Pre-activation of platelets during sample collection and preparation is a common issue.[1] This can be caused by traumatic venipuncture, improper mixing of the blood with anticoagulant, or temperature fluctuations.[1]
-
Troubleshooting Steps:
-
Atraumatic Venipuncture: Ensure a clean and smooth venipuncture to minimize platelet activation.
-
Correct Anticoagulant Ratio: Use the correct blood-to-anticoagulant ratio (typically 9:1 for 3.2% sodium citrate).[1]
-
Gentle Mixing: Gently invert the blood collection tube to mix with the anticoagulant. Do not shake vigorously.
-
Maintain Room Temperature: Keep blood samples at room temperature (18-24°C). Avoid refrigeration or exposure to high temperatures.[1]
-
Problem 4: No or reduced platelet aggregation in response to agonist.
-
Possible Cause: This could be due to a variety of factors including patient-specific conditions, medication, or technical errors in the assay.[1][10]
-
Troubleshooting Steps:
-
Review Patient/Donor History: Check for any medications that could interfere with platelet function (e.g., NSAIDs, antiplatelet drugs).[10]
-
Check Agonist Potency: Ensure that the platelet agonists (e.g., U-44069, arachidonic acid) are properly stored and have not expired. Prepare fresh agonist solutions.
-
Optimize Agonist Concentration: Use a concentration of the agonist that is known to induce a robust aggregation response.
-
Proper Platelet-Rich Plasma (PRP) Preparation: Follow a standardized protocol for PRP preparation to ensure an adequate platelet concentration.[1]
-
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| IC50 | 5.5 x 10⁻⁹ M | Human | ¹²⁵I-labeled PTA-OH binding to platelets | [1] |
| IC50 | 1.1 x 10⁻⁷ M | Human | U-44069 induced platelet aggregation | [1] |
| pA2 | 9.0 | Guinea Pig | U-44069 induced tracheal chain contraction | [1] |
| ED50 | 0.04 mg/kg i.v. | Guinea Pig | Arachidonic acid induced bronchoconstriction | [1] |
| ED50 | 0.03 mg/kg i.v. | Guinea Pig | U-44069 induced bronchoconstriction | [1] |
| ED50 | 0.02 mg/kg i.v. | Pig | U-44069 induced renal vasoconstriction | [1] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any platelet-interfering medications for at least 10 days. Use a 19-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) at a 9:1 blood-to-anticoagulant ratio.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.[11] Carefully transfer the supernatant (PRP) to a new tube.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP. This will be used as the blank.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add this compound (at various concentrations) or vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Place the cuvette in the aggregometer and establish a baseline.
-
Add a platelet agonist (e.g., U-44069, arachidonic acid, or collagen) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the light transmission of the sample to that of the PPP (representing 100% aggregation).
In Vitro Bronchoconstriction Assay (Guinea Pig Tracheal Chain)
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare a tracheal chain by cutting the trachea into rings and tying them together.
-
Organ Bath Setup: Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes, with washes every 15 minutes.
-
Assay Procedure:
-
Induce a submaximal contraction with an agonist like U-44069.
-
Once the contraction has stabilized, add this compound at cumulative concentrations to the organ bath.
-
Record the relaxation of the tracheal chain.
-
-
Data Analysis: Express the relaxation as a percentage of the initial agonist-induced contraction. Calculate the pA2 value to determine the antagonist potency.[1]
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Platelet aggregation assay workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: L-670596 Interference with Fluorescent Probes
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the thromboxane (B8750289)/prostaglandin endoperoxide receptor antagonist, L-670596, in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, characterize, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. It functions by competitively inhibiting the binding of native ligands like thromboxane A2, thereby blocking downstream signaling pathways that lead to platelet aggregation and vasoconstriction.
Q2: How can a small molecule like this compound interfere with my fluorescent assay?
Small molecules can interfere with fluorescence-based assays through several mechanisms, leading to either false-positive or false-negative results. The most common types of interference are:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of your fluorescent probe, leading to an artificially high signal.[1][2]
-
Fluorescence Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelengths of your fluorophore, reducing the amount of light that reaches the detector and resulting in a lower signal.[3]
-
Chemical Reactivity: The compound could chemically react with and modify the fluorescent probe, altering its spectral properties.
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that may sequester or interact with the fluorescent probe, leading to altered fluorescence output.
Q3: My assay signal changes unexpectedly when I add this compound. How do I know if it's interference?
The first step is to run a series of control experiments to isolate the source of the signal change. A critical control is to measure the fluorescence of this compound in the assay buffer without the fluorescent probe or any biological components (e.g., cells, proteins). If you observe a concentration-dependent signal from this compound alone, it is likely autofluorescent.
Q4: Are there specific fluorescent probes that are more or less susceptible to interference by compounds like this compound?
The susceptibility of a fluorescent probe to interference is highly dependent on the spectral properties of both the probe and the interfering compound. Probes that are excited by and emit at longer wavelengths (in the red or far-red spectrum) are generally less prone to interference from autofluorescence, as biological molecules and many synthetic compounds tend to fluoresce in the blue to green range.[4][5]
Q5: What are the spectral properties of this compound?
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
Symptoms:
-
A dose-dependent increase in fluorescence signal is observed in the presence of this compound, even in the absence of the biological target or fluorescent probe.
-
The fluorescence signal is detected in wells containing only this compound and assay buffer.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected autofluorescence.
Experimental Protocol: Assessing Compound Autofluorescence
This protocol will help you determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[2]
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplates (e.g., 96-well or 384-well)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Add the this compound dilutions to the wells of the black microplate.
-
Include a set of wells containing only the assay buffer to serve as a blank control.
-
Set the fluorescence microplate reader to the excitation and emission wavelengths and the gain settings of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Calculate the average fluorescence of the blank wells.
-
Subtract the average blank fluorescence from the fluorescence reading of each well containing this compound.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Quantitative Data Summary (Template):
| This compound Concentration (µM) | Raw Fluorescence (RFU) | Background-Subtracted Fluorescence (RFU) |
| 0 (Buffer Blank) | User Data | 0 |
| 0.1 | User Data | User Data |
| 1 | User Data | User Data |
| 10 | User Data | User Data |
| 100 | User Data | User Data |
Issue 2: Suspected Fluorescence Quenching by this compound
Symptoms:
-
A dose-dependent decrease in fluorescence signal is observed when this compound is added to a solution containing your fluorescent probe.
-
This decrease in signal occurs in the absence of the biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence quenching.
Experimental Protocol: Evaluating Compound-Induced Quenching
This protocol helps determine if this compound is quenching the signal of your fluorescent probe.
Materials:
-
This compound
-
Your fluorescent probe (at the concentration used in the primary assay)
-
Assay buffer
-
Fluorescence microplate reader
-
UV-Vis spectrophotometer (optional, for assessing spectral overlap)
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorescent probe solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorescent probe and buffer only (no this compound).
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
(Optional) Measure the absorbance spectrum of this compound using a UV-Vis spectrophotometer to identify if its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorescent probe.
Data Analysis:
-
Calculate the percentage of fluorescence signal relative to the control wells (probe without this compound).
-
Plot the percentage of fluorescence signal against the concentration of this compound. A concentration-dependent decrease indicates quenching.
Quantitative Data Summary (Template):
| This compound Concentration (µM) | Fluorescence (RFU) | % of Control Fluorescence |
| 0 (Probe only) | User Data | 100% |
| 0.1 | User Data | User Data |
| 1 | User Data | User Data |
| 10 | User Data | User Data |
| 100 | User Data | User Data |
Signaling Pathway and Experimental Workflow Diagrams
Thromboxane A2 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: L-670596 & Farnesyltransferase Inhibitors
A Note to Researchers: This technical support center is designed to address experimental challenges and potential artifacts. Initial searches have identified L-670596 as a potent and selective thromboxane (B8750289)/prostaglandin (B15479496) endoperoxide receptor antagonist. As the query regarding "this compound" was framed in the context of farnesyltransferase inhibitors (FTIs), this guide is structured in two parts. Part 1 directly addresses this compound and its known mechanism of action. Part 2 provides a comprehensive guide to troubleshooting experiments with farnesyltransferase inhibitors in general, to support researchers working in that area.
Part 1: this compound Technical Support
This section focuses on the known biological activity of this compound as a thromboxane A2/prostaglandin endoperoxide receptor (TP receptor) antagonist and potential issues related to its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor). It functions by blocking the binding of agonists like thromboxane A2 (TXA2) and the prostaglandin endoperoxide PGH2 to the TP receptor.[1][2] This action inhibits downstream signaling cascades that would normally lead to platelet activation and aggregation, as well as vasoconstriction.[2][3] Its selectivity has been demonstrated by its lack of inhibition on platelet aggregation induced by other agonists like ADP.
Q2: I am using this compound in a platelet aggregation assay and not seeing the expected inhibitory effect. What are some potential causes?
A2: If you are not observing the expected inhibition of platelet aggregation with this compound, consider the following troubleshooting steps:
-
Agonist Choice: Ensure you are using a TP receptor-specific agonist to induce aggregation, such as U-44069 or arachidonic acid. This compound will not inhibit aggregation induced by agonists that act on different pathways, like ADP or thrombin.[4]
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. The compound should be stored as recommended by the supplier to prevent degradation. Perform a dose-response curve to ensure you are using an effective concentration range.
-
Platelet Viability and Preparation: The quality of the platelet preparation is critical. Platelets can become activated during the collection and preparation process, rendering them unresponsive. Ensure that blood collection is clean, and that centrifugation steps for preparing platelet-rich plasma (PRP) are performed correctly and at the right speed and temperature.[5][6] Avoid exposing PRP to cold temperatures, as this can induce platelet activation.[5]
-
Assay Conditions: Maintain the assay temperature at 37°C. Ensure proper stirring of the platelet suspension in the aggregometer cuvette, as this is necessary for platelet-platelet interactions.
Q3: Are there known off-target effects or common artifacts associated with this compound that I should be aware of?
A3: this compound is characterized as a highly selective TP receptor antagonist. However, with any small molecule inhibitor, it is important to consider potential artifacts:
-
Compound Precipitation: At high concentrations, small molecules can precipitate out of solution, especially in aqueous buffers. This can lead to inaccurate concentration calculations and may interfere with optical readings in assays like light transmission aggregometry. Visually inspect your assay wells for any signs of precipitation.
-
Non-specific Binding: While this compound is selective, at very high concentrations it may exhibit non-specific binding to other proteins or receptors. It is always advisable to use the lowest effective concentration to minimize the risk of off-target effects.
-
Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration in the assay that does not affect platelet function on its own. Run a vehicle-only control to account for any effects of the solvent.
Data Presentation: Potency of this compound
| Assay Type | Agonist | Preparation | Species | Potency (IC50 / ED50) |
| Receptor Binding Assay | 125I-labeled PTA-OH | Human Platelets | Human | IC50: 5.5 x 10⁻⁹ M |
| Platelet Aggregation | U-44069 | Human Platelet Rich Plasma | Human | IC50: 1.1 x 10⁻⁷ M |
| Bronchoconstriction (in vivo) | Arachidonic Acid | Guinea Pig | Guinea Pig | ED50: 0.04 mg/kg i.v. |
| Bronchoconstriction (in vivo) | U-44069 | Guinea Pig | Guinea Pig | ED50: 0.03 mg/kg i.v. |
| Renal Vasoconstriction (in vivo) | U-44069 | Pig | Pig | ED50: 0.02 mg/kg i.v. |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect fresh human whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant. The first few mL of blood should be discarded to avoid activated platelets from the venipuncture.[7] b. Process the blood within one hour of collection.[5] Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[8] c. Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat. d. Keep the PRP at room temperature. Do not refrigerate.[5]
2. Assay Procedure: a. Pre-warm PRP aliquots to 37°C in the heating block of a light transmission aggregometer. b. Place a stir bar in a cuvette containing a known volume of PRP (e.g., 450 µL). c. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) while stirring. d. Establish a baseline light transmission reading. e. Add a platelet agonist, such as U-44069 (a stable TXA2 analogue), to induce aggregation.[8] f. Record the change in light transmission for 5-10 minutes.[8] Maximum aggregation is reached when the light transmission curve plateaus.
3. Data Analysis: a. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank, which represents 100% transmission. b. Compare the maximum aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition. c. Plot a dose-response curve to calculate the IC50 value of this compound.
Mandatory Visualization
Caption: this compound competitively antagonizes the TP receptor, blocking TXA2-mediated signaling.
Part 2: Farnesyltransferase Inhibitors (FTIs) Technical Support
This section provides general troubleshooting guidance for researchers using farnesyltransferase inhibitors (FTIs).
Frequently Asked Questions (FAQs)
Q1: My farnesyltransferase inhibitor (FTI) is not showing any activity in my cell-based assay. What are the first troubleshooting steps I should take?
A1: If you observe a lack of activity with your FTI, consider these initial steps:
-
Confirm FTI Activity: Ensure your FTI is active and used at the correct concentration. It's good practice to test the compound in a known sensitive cell line as a positive control.
-
Assess Farnesylation Status: The most direct way to check for FTI activity is to perform a Western blot to assess the processing of a known farnesyltransferase substrate, such as HDJ-2 or prelamin A.[9][10] In cells effectively treated with an FTI, you should observe an accumulation of the unprocessed, slower-migrating form of the protein.[9][10]
-
Check for Alternative Prenylation: In some cell lines, particularly those with K-Ras or N-Ras mutations, resistance to FTIs can occur due to alternative prenylation by geranylgeranyltransferase-I (GGTase-I).[11] You can test for this by co-treating cells with your FTI and a GGTase-I inhibitor (GGTI). A synergistic effect suggests that alternative prenylation is a resistance mechanism.
-
Compound Solubility: Ensure your FTI is fully dissolved in the stock solution and does not precipitate when diluted into your culture medium.
Q2: How can I confirm that my FTI is inhibiting farnesylation in my cells?
A2: The most common method is to detect the electrophoretic mobility shift of a farnesylated protein via Western blot.[9][10] Unprocessed, non-farnesylated proteins migrate more slowly on an SDS-PAGE gel than their mature, farnesylated counterparts.
-
Biomarkers: Prelamin A and HDJ-2 are excellent biomarkers for FTI activity.[9][10] Inhibition of farnesylation leads to the accumulation of the unprocessed forms of these proteins, which appear as a distinct, higher molecular weight band on a Western blot.[10]
-
Antibodies: You can use antibodies specific to these proteins to detect the shift. There are also pan-farnesylation antibodies available that may recognize various farnesylated proteins.[12]
-
Subcellular Fractionation: Farnesylation is required for the membrane localization of many proteins, including Ras. You can perform subcellular fractionation to separate cytosolic and membrane fractions. Effective FTI treatment should result in an accumulation of target proteins like Ras in the cytosolic fraction.[13]
Q3: I'm observing significant cell toxicity that doesn't seem to correlate with the known mechanism of farnesylation inhibition. What could be the cause?
A3: Unexplained cytotoxicity can arise from several factors:
-
Off-Target Effects: At higher concentrations, FTIs may inhibit other cellular processes, leading to toxicity that is independent of farnesyltransferase inhibition. It is crucial to perform dose-response experiments and use the lowest concentration that gives the desired on-target effect.
-
Compound Purity: Impurities in the compound batch could be responsible for the observed toxicity. If possible, verify the purity of your FTI.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is low (typically <0.5%) and that you include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of farnesylation of proteins other than Ras, which could lead to unexpected toxicity.
Q4: My results with an FTI are inconsistent between experiments. What are common sources of variability?
A4: Inconsistent results in cell-based assays can often be traced to a few key areas:
-
Cell Culture Conditions: Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for each experiment.[14] Variations in cell confluence can significantly alter their response to treatment.
-
Pipetting Accuracy: When working with potent compounds, small variations in pipetting can lead to large differences in the final concentration. Use calibrated pipettes and be meticulous, especially when performing serial dilutions.
-
Reagent Stability: FTIs in solution may degrade over time. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: The timing of drug addition and the duration of treatment should be kept consistent across all experiments.
Data Presentation: IC50 Values of Common Farnesyltransferase Inhibitors
| Compound | Target | IC50 | Notes |
| Lonafarnib (SCH66336) | Farnesyltransferase | ~1.9 nM | One of the first FTIs to enter clinical trials. |
| Tipifarnib (R115777) | Farnesyltransferase | ~0.86 nM | Also entered clinical trials for various cancers. |
| L-739,750 | Farnesyltransferase | Potent and specific FTI. | Often used as a tool compound in preclinical studies.[10] |
| FTI-277 | Farnesyltransferase | ~0.5 µM | A peptidomimetic FTI. |
Experimental Protocol: Western Blot for Detecting Farnesylation Inhibition
This protocol details the steps to assess FTI efficacy by detecting the mobility shift of prelamin A.[10]
1. Cell Culture and Treatment: a. Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of the FTI or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[10]
4. SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against prelamin A overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Add an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[10] b. Analyze the resulting bands. The unprocessed, non-farnesylated prelamin A will appear as a band with a slightly higher molecular weight than the mature, farnesylated form. The ratio of the unprocessed to the processed form indicates the level of farnesylation inhibition.[10]
Mandatory Visualizations
Caption: FTIs block the farnesylation of Ras, preventing its membrane localization and activity.
Caption: A logical workflow for troubleshooting unexpected results in FTI experiments.
References
- 1. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of antagonism of thromboxane receptors in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. The platelet aggregation line [stago.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Anti-Pan-Farnesylation antibody [EPR19409] (ab199481) | Abcam [abcam.com]
- 13. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing L-670596 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time and other experimental parameters for L-670596 treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor, a G-protein-coupled receptor (GPCR). By binding to the TP receptor, this compound blocks the downstream signaling pathways initiated by endogenous agonists like thromboxane A2 (TXA2), thereby inhibiting physiological responses such as platelet aggregation and smooth muscle contraction.[1][2]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound depends on the cell type, the specific assay, and the concentration of the agonist being used. Based on its high affinity for the TP receptor, a starting concentration range of 1 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: What is the recommended incubation time for this compound?
A3: The optimal incubation time for this compound, as an antagonist, will vary depending on the experimental goal. For pre-incubation to block the receptor before agonist stimulation, a period of 15 to 60 minutes is generally recommended. However, the ideal time should be determined empirically by performing a time-course experiment. For longer-term studies, the stability of this compound in the cell culture media should be considered.
Q4: How can I determine the optimal incubation time for my specific experiment?
A4: To determine the optimal incubation time, you can perform a time-course experiment. Pre-incubate your cells with a fixed concentration of this compound (e.g., near the expected IC50) for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the agonist. The optimal incubation time is the shortest duration that achieves the maximal inhibitory effect.
Q5: What are some common cell-based assays to assess this compound activity?
A5: Common assays include intracellular calcium mobilization assays, platelet aggregation assays, and smooth muscle contraction assays. The choice of assay depends on the cell type and the specific signaling pathway being investigated.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound
| Possible Cause | Suggestion |
| Inadequate Incubation Time | The pre-incubation time with this compound may be too short for it to effectively bind to the TP receptors. Try increasing the pre-incubation time (e.g., up to 2 hours) before adding the agonist. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively compete with the agonist. Perform a dose-response experiment to determine the appropriate concentration range and IC50 value for your cell system. |
| Agonist Concentration Too High | If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80). |
| Low TP Receptor Expression | The cell line used may have low or no expression of the thromboxane receptor. Verify TP receptor expression using techniques like Western blot, qPCR, or by using a positive control cell line with known TP receptor expression. |
| This compound Degradation | This compound may be unstable in the cell culture medium over long incubation periods. If long incubations are necessary, assess the stability of the compound under your experimental conditions. Consider replenishing the medium with fresh this compound. |
| Incorrect Assay Setup | Review the experimental protocol for errors in reagent preparation, cell handling, or signal detection. |
Issue 2: High background signal or assay variability
| Possible Cause | Suggestion |
| Cell Health | Poor cell viability or high passage number can lead to inconsistent results. Ensure you are using healthy, low-passage cells.[3] |
| Reagent Quality | Ensure the quality and proper storage of all reagents, including this compound, agonists, and assay components. |
| Inconsistent Cell Seeding | Uneven cell seeding can lead to variability between wells. Ensure a homogenous cell suspension and proper mixing before and during plating. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and reagent concentrations. Avoid using the outermost wells or ensure proper humidification in the incubator. |
| Improper Washing Steps | Inadequate washing can leave residual reagents that contribute to background signal. Optimize the number and volume of wash steps. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Common Cell-Based Assays
| Assay Type | Cell Type Example | This compound Concentration Range (Starting Point) | Recommended Pre-incubation Time with this compound | Agonist Example & Concentration |
| Intracellular Calcium Mobilization | HEK293 cells expressing TP receptor, Platelets | 1 nM - 1 µM | 15 - 60 minutes | U46619 (10 nM - 1 µM) |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | 10 nM - 10 µM | 5 - 30 minutes | U46619 (1 - 10 µM), Arachidonic Acid (0.5 - 1 mM) |
| Smooth Muscle Contraction | Vascular Smooth Muscle Cells (VSMCs) | 10 nM - 10 µM | 30 - 120 minutes | U46619 (10 nM - 1 µM) |
Note: These are suggested starting points. The optimal conditions must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Preparation: Seed cells expressing the TP receptor into a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
This compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for the desired pre-incubation time (e.g., 15-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the TP receptor agonist (e.g., U46619) and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.
Protocol 2: Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Pre-incubation: Place PRP in an aggregometer cuvette with a stir bar at 37°C. Add this compound or its vehicle and incubate for the desired time (e.g., 5-30 minutes).
-
Aggregation Induction: Add a platelet agonist (e.g., U46619 or arachidonic acid) to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension using a light transmission aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the maximum percentage of aggregation for each condition and calculate the inhibitory effect of this compound.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Thromboxane A2 Receptor Antagonists: L-670596 vs. Daltroban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent thromboxane (B8750289) A2 (TXA2) receptor antagonists, L-670596 and daltroban (B34678). The information presented is collated from various experimental studies to assist researchers in evaluating their relative performance and potential applications.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2, a potent arachidonic acid metabolite, plays a pivotal role in hemostasis and thrombosis. It exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This interaction triggers a signaling cascade leading to platelet aggregation and vasoconstriction. Consequently, antagonists of the TP receptor are of significant therapeutic interest for the prevention and treatment of cardiovascular and thrombotic diseases. This compound and daltroban are two such antagonists that function by competitively blocking the TP receptor, thereby inhibiting the downstream signaling initiated by TXA2.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data for this compound and daltroban from in vitro studies. It is important to note that the data is compiled from different publications, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Parameter | Value | Species/System | Agonist |
| This compound | IC50 (Receptor Binding) | 5.5 nM[1][2] | Human Platelets | [¹²⁵I]-labeled PTA-OH |
| IC50 (Platelet Aggregation) | 110 nM[1] | Human Platelet Rich Plasma | U-44069 | |
| pA2 (Tracheal Contraction) | 9.0[1] | Guinea Pig Tracheal Chain | U-44069 | |
| Daltroban | IC50 (Platelet Aggregation) | 77 nM[3] | Human Platelets | U-46619 |
Note: The IC50 values for platelet aggregation were determined using different TXA2 mimetics (U-44069 for this compound and U-46619 for daltroban), which may influence the observed potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Thromboxane A2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Thromboxane A2 to its receptor, leading to platelet activation and vasoconstriction. This compound and daltroban act by blocking the initial step of this pathway.
Caption: Thromboxane A2 signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug performance. Below are representative protocols for key in vitro assays used to evaluate thromboxane receptor antagonists.
In Vitro Platelet Aggregation Assay
Objective: To determine the functional potency (IC50) of a thromboxane antagonist in inhibiting platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Human whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer. The light transmission through a stirred suspension of PRP is set to 0%, and through PPP to 100%.
-
PRP is pre-incubated with various concentrations of the thromboxane antagonist (e.g., this compound or daltroban) or a vehicle control.
-
A TXA2 mimetic, such as U-46619 or U-44069, is added to induce platelet aggregation.
-
-
Data Analysis:
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The percentage of inhibition of aggregation is calculated for each antagonist concentration.
-
The IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined from the concentration-response curve.
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a thromboxane antagonist to the TP receptor.
Methodology:
-
Membrane Preparation:
-
Platelet membranes are prepared from washed platelets by sonication and centrifugation.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ29548) is incubated with the platelet membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
-
Data Analysis:
-
The radioactivity of the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vitro platelet aggregation assay used to evaluate the efficacy of TXA2 receptor antagonists.
Caption: Workflow for assessing TXA2 antagonist potency.
Conclusion
Both this compound and daltroban are potent thromboxane A2 receptor antagonists. Based on the available, albeit limited and varied, in vitro data, this compound appears to have a higher binding affinity for the TP receptor. However, their functional potencies in inhibiting platelet aggregation are more comparable, with the caveat that different agonists were used in the cited studies. The choice between these antagonists for research or therapeutic development would depend on the specific application, desired potency, and pharmacokinetic profiles, which warrant further investigation through direct comparative studies.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Pharmacological Properties of Daltroban, a Thromboxane A<sub>2</sub>/Prostanoid‐Receptor Partial Agonist [ouci.dntb.gov.ua]
- 3. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-670596 and S-145: Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent thromboxane (B8750289) A2 (TXA2)/prostaglandin endoperoxide (TP) receptor antagonists: L-670596 and S-145. Both compounds are potent and selective inhibitors of the TP receptor, a key player in platelet aggregation and smooth muscle contraction. This document outlines their pharmacological profiles, presents comparative experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction to this compound and S-145
This compound, with the chemical name ((-)-6,8-difluoro-9-p-methylsulfonyl benzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid), is recognized as a potent, selective, and orally active TP receptor antagonist.[1] Its efficacy has been demonstrated through the inhibition of U-44069-induced platelet aggregation and bronchoconstriction.[1][2]
S-145, chemically known as (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid, is another potent TP receptor antagonist.[3] It has been extensively characterized for its high affinity and specific binding to TP receptors in various tissues, including human platelets and vascular smooth muscle.[3][4] Notably, S-145 has been observed to exhibit weak partial agonistic activity in some vascular preparations.[5]
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and S-145 based on available in vitro data. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kd / Ki (nM) |
| This compound | 125I-labeled PTA-OH | Human Platelets | IC50: 5.5[1] |
| S-145 | [3H]S-145 | Human Platelet Membranes | Kd: 0.75 (in presence of 20 mM MgCl2)[4] |
| [3H]S-145 | Washed Human Platelets | Kd: 3.64[2] | |
| [3H]S-145 | Human Platelet Membranes | Kd: 3.14[2] | |
| [3H]U46619 | Rat Washed Platelets | Ki: 2.5 |
Table 2: Functional Inhibitory Activity
| Compound | Assay | Agonist | Species/System | IC50 / ED50 / pA2 |
| This compound | Platelet Aggregation | U-44069 | Human Platelet-Rich Plasma | IC50: 110 nM[1] |
| Bronchoconstriction | Arachidonic Acid | Guinea Pig (in vivo, i.v.) | ED50: 0.04 mg/kg[1][2] | |
| Bronchoconstriction | U-44069 | Guinea Pig (in vivo, i.v.) | ED50: 0.03 mg/kg[1][2] | |
| Tracheal Chain Contraction | U-44069 | Guinea Pig | pA2: 9.0[1] | |
| S-145 | Platelet Aggregation | Collagen | Rat Washed Platelets | IC50: 4.7 nM |
| Coronary Artery Contraction | U46619 | Pig | IC50 value 52.5 times lower than SQ29,548[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Caption: Workflow for in vitro platelet aggregation assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for TP Receptor
Objective: To determine the binding affinity (Kd or Ki) of this compound and S-145 for the thromboxane A2 receptor.
Methodology:
-
Membrane Preparation:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
The isolated platelets are washed and then lysed by sonication or hypotonic buffer to prepare platelet membranes.
-
The membrane fraction is collected by ultracentrifugation and resuspended in a suitable binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled TP receptor ligand (e.g., [3H]S-145 or 125I-labeled PTA-OH) is incubated with the platelet membrane preparation.
-
For competition binding assays, increasing concentrations of the unlabeled competitor (this compound or S-145) are added to the reaction mixture.
-
Non-specific binding is determined by adding a high concentration of an unlabeled TP receptor antagonist.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding assays, the dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by Scatchard analysis.
-
For competition binding assays, the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Platelet Aggregation Assay
Objective: To assess the functional inhibitory effect of this compound and S-145 on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP (supernatant) from red and white blood cells.
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar in a light transmission aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
The PRP is pre-incubated with various concentrations of this compound, S-145, or a vehicle control for a specified time.
-
A platelet agonist, such as U-44069, arachidonic acid, or collagen, is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the antagonist.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation, is calculated from the dose-response curve.
-
In Vivo Bronchoconstriction Model in Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound and S-145 in preventing bronchoconstriction.
Methodology:
-
Animal Preparation:
-
Male Hartley guinea pigs are used for the study.
-
The animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
-
Pulmonary resistance and compliance are monitored to measure bronchoconstriction.
-
-
Drug Administration:
-
This compound or S-145 is administered intravenously (i.v.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
-
Bronchoconstrictor Challenge:
-
After a set period following drug administration, a bronchoconstricting agent such as U-44069 or arachidonic acid is administered intravenously.
-
The resulting changes in pulmonary resistance and compliance are recorded.
-
-
Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the bronchoconstrictor response compared to the vehicle control group.
-
The ED50 value, the dose of the drug that produces 50% of its maximal inhibitory effect, is determined.
-
Conclusion
Both this compound and S-145 are highly potent and selective antagonists of the thromboxane A2 receptor. The available data indicate that both compounds are effective inhibitors of platelet aggregation and smooth muscle contraction mediated by TP receptor activation. While direct comparative studies are limited, the presented data from various sources provide a valuable basis for understanding their relative pharmacological profiles. The choice between these compounds for research or therapeutic development may depend on specific experimental needs, desired pharmacokinetic properties (e.g., oral bioavailability of this compound), and the potential for partial agonism as observed with S-145 in some systems. The detailed experimental protocols provided in this guide should facilitate the accurate and reproducible evaluation of these and other TP receptor antagonists.
References
- 1. Kinetic studies on stereospecific recognition by the thromboxane A2/prostaglandin H2 receptor of the antagonist, S-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]S-145 and [125I]I-S-145-OH: new radioligands for platelet thromboxane A2 receptor with low nonspecific binding and high binding affinity for various receptor preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic actions of S-145 on vascular and platelet thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a new compound, S-145, as a specific TXA2 receptor antagonist in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of a novel TXA2/PGH2 receptor ligand (S-145) in platelets and vascular and airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of L-670596 and GR 32191 as Thromboxane Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor antagonists: L-670596 and GR 32191. Both compounds are potent inhibitors of platelet aggregation and find applications in thrombosis research. This document synthesizes available data to offer an objective comparison of their performance, supported by experimental details.
Mechanism of Action
Both this compound and GR 32191 exert their effects by acting as competitive antagonists at the thromboxane A2 (TXA2) receptor, also known as the TP receptor. By blocking this receptor, they prevent the binding of its natural ligands, TXA2 and prostaglandin H2 (PGH2), which are potent mediators of platelet aggregation and vasoconstriction. This inhibition of the downstream signaling cascade ultimately leads to a reduction in platelet activation and thrombus formation.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data on the efficacy of this compound and GR 32191 from various in vitro studies. These values provide a basis for comparing their potency in inhibiting platelet aggregation and their affinity for the TP receptor.
Table 1: Inhibition of Platelet Aggregation
| Compound | Agonist | Preparation | Assay Method | Potency (IC50 / pA2) | Reference |
| This compound | U-44069 | Human Platelet Rich Plasma | Light Transmission Aggregometry | IC50: 1.1 x 10⁻⁷ M | [1] |
| GR 32191 | U-46619 | Human Whole Blood | Platelet Counting | pA2: ~8.3 | [2][3] |
| GR 32191 | U-46619 | Human Platelet Rich Plasma | Turbidometric Technique | - | [2][3] |
Table 2: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Assay Method | Affinity (IC50 / Kd) | Reference |
| This compound | ¹²⁵I-labeled PTA-OH | Human Platelets | Radioligand Binding Assay | IC50: 5.5 x 10⁻⁹ M | [1] |
| GR 32191 | [³H]-GR32191 | Human Intact Platelets | Competition Binding | IC50: 2.3 nM; Kd: 2.2 nM | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is a standard in vitro assay to assess platelet function.
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
The PRP is carefully collected for the assay.
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer.
-
A baseline of light transmission is established.
-
The test compound (this compound or GR 32191) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as the TXA2 mimetic U-44069 or U-46619, is added to induce aggregation.
-
The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined.
-
For inhibitory compounds, a dose-response curve is generated to calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the agonist-induced aggregation). For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its receptor.
-
Preparation of Platelet Membranes:
-
Washed platelets are prepared from whole blood by centrifugation.
-
The platelets are then lysed (e.g., by sonication or freeze-thaw cycles) in a hypotonic buffer to release the cell membranes.
-
The membranes are pelleted by high-speed centrifugation and resuspended in a suitable buffer.
-
-
Binding Reaction:
-
The platelet membrane preparation is incubated with a radiolabeled ligand that specifically binds to the TP receptor (e.g., ¹²⁵I-labeled PTA-OH or [³H]-GR32191).
-
For competition binding assays, increasing concentrations of the unlabeled test compound (this compound or GR 32191) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
For competition assays, the IC50 value is determined, which is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. The Kd (dissociation constant) can be calculated from the IC50 value.
-
Visualizations
Signaling Pathway of Thromboxane A2 Receptor
Caption: Thromboxane A2 signaling pathway leading to platelet activation.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation inhibition assay.
Conclusion
Both this compound and GR 32191 are highly potent and selective antagonists of the TP receptor. Based on the available in vitro data, both compounds exhibit nanomolar to sub-micromolar potency in inhibiting platelet aggregation and high affinity for the TP receptor. The choice between these compounds for research or development purposes may depend on specific experimental conditions, desired pharmacokinetic properties, and other factors not covered in this guide. The provided experimental protocols and data tables offer a solid foundation for making informed decisions and designing further comparative studies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction in the number of thromboxane receptors on human platelets after exposure to GR32191 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of the binding of [3H]-GR32191 to the thromboxane (TP-) receptor of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Head-to-Head Comparison: L-670596 and SQ 29,548 as Thromboxane A2 Receptor Antagonists
In the landscape of pharmacological research, particularly in the study of thrombosis, inflammation, and cardiovascular diseases, thromboxane (B8750289) A2 (TXA2) receptor antagonists play a pivotal role. Among the numerous compounds developed, L-670596 and SQ 29,548 have emerged as potent and selective antagonists of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. This guide provides a comprehensive head-to-head comparison of these two compounds, presenting their performance based on experimental data, detailing the underlying experimental protocols, and illustrating the relevant biological pathways.
Mechanism of Action
Both this compound and SQ 29,548 exert their pharmacological effects by competitively blocking the TP receptor, thereby inhibiting the actions of thromboxane A2 and other prostanoids that mediate platelet aggregation and smooth muscle contraction.[1] Thromboxane A2 is a major product of arachidonic acid metabolism and a key mediator of platelet aggregation and smooth muscle contraction.[2] The action of TXA2 is mediated by its G protein-coupled receptor (GPCR), the thromboxane A2 receptor (TP).[2] While both compounds are categorized as TP receptor antagonists, subtle differences in their interactions with the receptor have been observed. Notably, some studies suggest that SQ 29,548 can act as an inverse agonist, reducing the basal activity of the TP receptor, whereas this compound is considered a neutral antagonist.[2][3]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and SQ 29,548 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound | SQ 29,548 | Reference Species/System |
| IC50 (Radioligand Binding) | 5.5 x 10⁻⁹ M | - | Human Platelets ([¹²⁵I]-PTA-OH)[4] |
| Ki (Binding Affinity) | - | 4.1 nM | Human Recombinant TP Receptor[5] |
| IC50 (Platelet Aggregation) | 1.1 x 10⁻⁷ M (U-44069 induced) | 0.06 µM (U-46619 induced) | Human Platelet Rich Plasma[4][5] |
| pA2 (Smooth Muscle Contraction) | 9.0 (U-44069 induced) | 7.8 - 9.1 (Azo PGH2 & Epoxymethano PGH2 induced) | Guinea Pig Trachea[4][6] |
| KB (Drug/Receptor Dissociation) | - | 0.5 - 1.7 nM (U-46619 induced) | Rat and Guinea Pig Smooth Muscles[5] |
Table 2: In Vivo Efficacy
| Parameter | This compound | SQ 29,548 | Animal Model |
| ED50 (Bronchoconstriction Inhibition) | 0.04 mg/kg i.v. (Arachidonic Acid induced) | - | Guinea Pig[4] |
| ED50 (Bronchoconstriction Inhibition) | 0.03 mg/kg i.v. (U-44069 induced) | - | Guinea Pig[4] |
| ED50 (Renal Vasoconstriction Inhibition) | 0.02 mg/kg i.v. (U44069 induced) | - | Pig[4] |
| Effective Dose (Platelet Aggregation Inhibition) | 1-5 mg/kg p.o. (ex vivo, U-44069 induced) | - | Rhesus Monkey[4] |
| Effective Dose (Inhibition of Sudden Death) | - | 0.2 - 2 mg/kg (Arachidonic Acid induced) | Rabbit[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.
Radioligand Binding Assay
Objective: To determine the binding affinity of the antagonist to the TP receptor.
Protocol:
-
Membrane Preparation: Human platelet membranes are prepared by sonication and centrifugation.[8]
-
Incubation: A constant concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ 29,548, is incubated with the platelet membranes.[8]
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or SQ 29,548) are added to compete for binding with the radioligand.[8]
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration.[8]
-
Quantification: The radioactivity of the filter is measured by liquid scintillation counting.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.[5]
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of the antagonist on platelet aggregation.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging citrated whole blood at a low speed.[8]
-
Instrumentation: Platelet aggregation is monitored using a light transmission aggregometer.[8]
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
The test compound (this compound or SQ 29,548) or vehicle is added and incubated for a specified time.
-
An aggregating agent (e.g., U-44069, arachidonic acid) is added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.[9]
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the antagonist that inhibits aggregation by 50%) is calculated.[5]
Smooth Muscle Contraction Assay
Objective: To evaluate the antagonist's ability to inhibit agonist-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: Smooth muscle tissues, such as guinea pig tracheal chains or rat aortic rings, are dissected and mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[6]
-
Tension Measurement: The tissues are connected to an isometric force transducer to record changes in tension.[6]
-
Assay Procedure:
-
The tissues are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an agonist (e.g., U-44069) is generated.
-
The tissues are then washed and incubated with the antagonist (this compound or SQ 29,548) for a specific period.
-
A second concentration-response curve to the agonist is obtained in the presence of the antagonist.
-
-
Data Analysis: The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[6]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the thromboxane A2 receptor signaling pathway and a typical experimental workflow for evaluating TP receptor antagonists.
Caption: Thromboxane A2 receptor signaling pathway and points of inhibition.
Caption: Experimental workflow for a platelet aggregation inhibition assay.
Conclusion
Both this compound and SQ 29,548 are highly potent and selective antagonists of the thromboxane A2 receptor. The available data indicates that both compounds exhibit strong inhibitory activity in the nanomolar to low micromolar range in various in vitro and in vivo models. This compound has been extensively characterized for its effects on bronchoconstriction and renal vasoconstriction, demonstrating significant in vivo potency.[4] SQ 29,548 is well-documented for its high binding affinity to the TP receptor and its efficacy in inhibiting platelet aggregation and smooth muscle contraction.[5][6] The characterization of SQ 29,548 as a potential inverse agonist suggests a subtly different pharmacological profile compared to the neutral antagonist this compound, which could have implications for therapeutic applications.[2][3] The choice between these two compounds for research or development purposes would likely depend on the specific experimental context, the desired pharmacological profile, and the biological system under investigation.
References
- 1. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of L-670,596 and Ramatroban Selectivity for the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of two prominent antagonists, L-670,596 and Ramatroban, for the Thromboxane (B8750289) A2 (TP) receptor. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Quantitative Comparison of Binding Affinity
The binding affinities of L-670,596 and Ramatroban for the TP receptor have been determined through radioligand binding assays. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand to the receptor.
| Compound | Receptor | Ligand/Assay | IC50 (nM) | Ki (nM) | Organism/Tissue |
| L-670,596 | TP | Inhibition of [¹²⁵I]-PTA-OH binding | 5.5 | - | Human Platelets |
| Ramatroban | TP | Human TP binding assay | 18[1] | - | Human |
| TP | Displacement of [³H]SQ29548 | 68 | - | Not specified | |
| TP | TP agonist U-46619 binding assay | 30 | 10 | Not specified | |
| DP2 (CRTH2) | Human DP2 binding assay | 113[1] | - | Human |
Analysis of Selectivity:
Based on the presented data, L-670,596 exhibits a higher potency for the TP receptor with an IC50 of 5.5 nM compared to the various reported IC50 values for Ramatroban, which range from 18 nM to 68 nM.[1]
Ramatroban is characterized as a dual antagonist, demonstrating affinity for both the TP and the Prostaglandin D2 receptor subtype 2 (DP2), also known as CRTH2.[1] Its IC50 for the DP2 receptor is 113 nM, indicating a degree of selectivity for the TP receptor over the DP2 receptor.[1] In contrast, L-670,596 is described as a potent and selective TP receptor antagonist.
Furthermore, studies on constitutively active mutants of the TP receptor suggest that Ramatroban acts as an inverse agonist, reducing the basal activity of these mutants.[2] Conversely, L-670,596 is classified as a neutral antagonist, as it did not significantly reduce the basal activity of either the wild-type or mutant TP receptors.[2]
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays cited in this guide.
Radioligand Binding Assay for L-670,596 using [¹²⁵I]-PTA-OH
This protocol is based on the inhibition of binding of the radiolabeled TP receptor antagonist [¹²⁵I]-PTA-OH to human platelets.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets.
-
[¹²⁵I]-PTA-OH (radioligand).
-
L-670,596 (test compound).
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Platelet Preparation: Human platelets are isolated from whole blood by centrifugation to obtain platelet-rich plasma. Further washing steps may be performed to obtain a purified platelet suspension.
-
Reaction Mixture: In assay tubes, a fixed concentration of human platelets is incubated with varying concentrations of L-670,596.
-
Radioligand Addition: A constant, saturating concentration of [¹²⁵I]-PTA-OH is added to each tube to initiate the competitive binding reaction.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the platelets with the bound radioligand, while the unbound radioligand is washed away.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of L-670,596 that inhibits 50% of the specific binding of [¹²⁵I]-PTA-OH (IC50) is determined by non-linear regression analysis of the competition binding curve.
Radioligand Binding Assay for Ramatroban using [³H]SQ29548
This protocol describes the displacement of the radiolabeled TP receptor antagonist [³H]SQ29548 from its binding sites.
Materials:
-
Cell membranes expressing the TP receptor (e.g., from platelets or transfected cell lines).
-
[³H]SQ29548 (radioligand).
-
Ramatroban (test compound).
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the TP receptor are prepared through homogenization and centrifugation of cells or tissues.
-
Reaction Mixture: A fixed amount of membrane protein is incubated in assay tubes with a range of concentrations of Ramatroban.
-
Radioligand Addition: A constant concentration of [³H]SQ29548 is added to initiate the binding reaction.
-
Incubation: The mixture is incubated to allow for the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value for Ramatroban is calculated by analyzing the competition binding data.
TP Receptor Signaling Pathway
The Thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major G-protein families: Gq and G13.[3] Activation of these pathways leads to various physiological responses, including platelet aggregation and smooth muscle contraction.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
The diagram above illustrates the primary signaling cascades initiated by the activation of the TP receptor. Upon binding of its ligand, Thromboxane A2, the TP receptor activates Gq and G13 proteins. The Gq pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). The G13 pathway involves the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA and its downstream effector, Rho kinase. Both pathways converge to mediate key physiological responses such as platelet aggregation and smooth muscle contraction.
References
Validating L-670596 Results: A Comparative Guide to Secondary Thromboxane Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist, L-670596, with two alternative antagonists, Seratrodast and Ramatroban. The objective is to offer a framework for validating experimental findings through the use of a secondary antagonist, a crucial step in ensuring the specificity and reliability of research outcomes. This guide includes comparative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Comparative Analysis of Thromboxane Receptor Antagonists
To facilitate the selection of an appropriate secondary antagonist for validating this compound's effects, the following table summarizes their performance in key in vitro and in vivo assays. The data presented is compiled from various preclinical studies and offers a quantitative comparison of their potency.
| Compound | In Vitro: Platelet Aggregation IC50 (nM) | In Vivo: Bronchoconstriction ED50 (mg/kg) |
| This compound | 110 (U-44069-induced, human PRP) | 0.03 (U-44069-induced, guinea pig, i.v.) |
| Seratrodast | 350 (U-44069-induced, guinea pig platelets) | Not explicitly available for U-46619-induced bronchoconstriction. However, oral doses of 1-10 mg/kg inhibit pulmonary pressure increase caused by a TXA2 mimetic. |
| Ramatroban | 30 (U-46619-induced, human platelets) | Not explicitly available for U-46619-induced bronchoconstriction in guinea pigs. |
Note: Direct comparison of potencies should be made with caution due to variations in experimental conditions, including the specific thromboxane mimetic used (U-44069 vs. U-46619), species, and routes of administration.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach for validation, the following diagrams are provided.
Caption: Thromboxane A2 signaling pathway and antagonist intervention.
Caption: Experimental workflow for antagonist validation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
In Vitro Platelet Aggregation Assay
Objective: To determine the in vitro potency (IC50) of thromboxane receptor antagonists in inhibiting platelet aggregation induced by a thromboxane mimetic.
Materials:
-
Human whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks).
-
3.2% Sodium citrate (B86180) solution.
-
Thromboxane receptor agonist (e.g., U-46619).
-
This compound and secondary antagonist (Seratrodast or Ramatroban).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Centrifuge.
-
Pipettes and sterile consumables.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (upper layer).
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Antagonist Incubation:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of the test antagonist (this compound, Seratrodast, or Ramatroban) or vehicle control to the PRP aliquots.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
-
Induction and Measurement of Aggregation:
-
Establish a baseline reading for each cuvette in the aggregometer.
-
Add a fixed concentration of the thromboxane agonist (e.g., U-46619) to induce platelet aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value (the concentration of antagonist that inhibits aggregation by 50%).
-
In Vivo Guinea Pig Bronchoconstriction Assay
Objective: To determine the in vivo potency (ED50) of thromboxane receptor antagonists in inhibiting bronchoconstriction induced by a thromboxane mimetic.
Materials:
-
Male Dunkin-Hartley guinea pigs (e.g., 300-400g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Tracheal cannula.
-
Animal ventilator.
-
Pressure transducer to measure pulmonary insufflation pressure.
-
Thromboxane receptor agonist (e.g., U-46619).
-
This compound and secondary antagonist (Seratrodast or Ramatroban).
-
Saline solution.
-
Intravenous administration setup.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Artificially ventilate the animal at a constant volume and rate (e.g., 10 ml/kg, 60 breaths/min).
-
Monitor and record the pulmonary insufflation pressure.
-
-
Antagonist Administration:
-
Administer a range of doses of the test antagonist (this compound, Seratrodast, or Ramatroban) or vehicle control intravenously (i.v.) via a cannulated jugular vein.
-
Allow for a pre-treatment period (e.g., 5-10 minutes) for the antagonist to take effect.
-
-
Induction of Bronchoconstriction:
-
Administer a bolus i.v. injection of the thromboxane agonist (e.g., U-46619) at a dose known to cause a submaximal but consistent increase in pulmonary insufflation pressure.
-
-
Measurement of Bronchoconstriction:
-
Record the peak increase in pulmonary insufflation pressure following the agonist challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist dose and determine the ED50 value (the dose of antagonist that inhibits the bronchoconstrictor response by 50%).
-
A Comparative Guide: The Advantages of L-670596 Over First-Generation Thromboxane Inhibitors
In the landscape of cardiovascular and inflammatory disease research, the modulation of the thromboxane (B8750289) A2 (TXA2) pathway remains a critical therapeutic target. While first-generation thromboxane inhibitors, primarily cyclooxygenase (COX) inhibitors like aspirin (B1665792) and thromboxane synthase inhibitors such as dazoxiben, have been foundational, the development of second-generation agents like L-670596, a potent and selective thromboxane/prostaglandin (B15479496) endoperoxide (TP) receptor antagonist, marks a significant advancement. This guide provides a detailed comparison of this compound and first-generation thromboxane inhibitors, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Mechanism of Action: A Fundamental Distinction
The primary advantage of this compound lies in its distinct mechanism of action. First-generation inhibitors target the synthesis of TXA2. Aspirin irreversibly inhibits the cyclooxygenase (COX) enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostanoids, including TXA2.[1][2] Thromboxane synthase inhibitors, such as dazoxiben, act downstream, specifically blocking the conversion of PGH2 to TXA2.[3]
In contrast, this compound is a competitive antagonist of the TP receptor.[4] This means it directly blocks the site where TXA2 and its precursor, PGH2, exert their pro-aggregatory and vasoconstrictive effects.[1][5] This broader blockade is a key advantage, as PGH2 itself is a potent platelet agonist and vasoconstrictor that can accumulate and still activate the TP receptor when thromboxane synthase is inhibited.[1][5]
Thromboxane Signaling Pathway and Points of Inhibition
Caption: Inhibition points of Aspirin, Dazoxiben, and this compound in the thromboxane signaling pathway.
Comparative Performance Data
The superiority of this compound in terms of potency and selectivity is evident from in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and representative first-generation thromboxane inhibitors.
Table 1: In Vitro Potency of Thromboxane Inhibitors
| Compound | Mechanism of Action | Assay | Potency (IC50 / pA2) | Reference |
| This compound | TP Receptor Antagonist | Inhibition of 125I-PTA-OH binding to human platelets | 5.5 nM (IC50) | [4] |
| Inhibition of U-44069 induced human platelet aggregation | 110 nM (IC50) | [4] | ||
| Inhibition of U-44069 induced guinea pig tracheal contraction | 9.0 (pA2) | [4] | ||
| Dazoxiben | Thromboxane Synthase Inhibitor | Inhibition of TXB2 production in clotting human whole blood | 0.3 µM (IC50) | |
| Aspirin | COX Inhibitor | Inhibition of platelet TXB2 production (single dose) | Dose-dependent (12-95% inhibition with 6-100 mg) | [6] |
Table 2: In Vivo Efficacy of Thromboxane Inhibitors
| Compound | Animal Model | Endpoint | Efficacy (ED50) | Reference |
| This compound | Guinea Pig | Inhibition of arachidonic acid-induced bronchoconstriction | 0.04 mg/kg (i.v.) | |
| Guinea Pig | Inhibition of U-44069-induced bronchoconstriction | 0.03 mg/kg (i.v.) | ||
| Rhesus Monkey | Inhibition of ex vivo platelet aggregation to U-44069 | 1-5 mg/kg (p.o.) | ||
| Dazoxiben | Healthy Volunteers | Reduction in urinary TXB2 excretion | 30% reduction with 1.5-3.0 mg/kg (p.o.) |
Key Advantages of this compound
-
Comprehensive Blockade: this compound blocks the action of both TXA2 and its precursor PGH2 at the TP receptor.[1][5] Thromboxane synthase inhibitors, while reducing TXA2 levels, can lead to an accumulation of PGH2, which can still activate platelets and cause vasoconstriction.[1][5]
-
Higher Potency and Selectivity: As indicated in the data tables, this compound demonstrates high potency in inhibiting TP receptor binding and subsequent physiological responses at nanomolar concentrations.[4] Its selectivity is highlighted by its lack of inhibition of ADP-induced platelet aggregation, indicating a specific action on the thromboxane pathway.[4] First-generation inhibitors can have off-target effects; for instance, aspirin's inhibition of COX is not specific to platelets and can affect the production of other important prostanoids like prostacyclin (PGI2), which has anti-thrombotic properties.[7][8]
-
Overcoming Limitations of Synthase Inhibition: The clinical efficacy of thromboxane synthase inhibitors has been questioned due to the incomplete blockade of thromboxane synthesis and the pro-aggregatory effects of accumulated PGH2.[9] Receptor antagonists like this compound bypass these limitations by targeting the common downstream receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 3. db.cngb.org [db.cngb.org]
- 4. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition by low-dose aspirin of human venous prostacyclin synthesis and platelet thromboxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet function and biosynthesis of prostacyclin and thromboxane A2 in whole blood after aspirin administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-670596 Findings with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of L-670596, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist, with the physiological outcomes observed in genetic knockout models of the TP receptor (TBXA2R). By cross-validating findings from both pharmacological inhibition and genetic deletion, we can achieve a more comprehensive understanding of the role of the TP receptor in various physiological and pathophysiological processes.
Data Presentation: Pharmacological vs. Genetic Inhibition of TP Receptor
The following tables summarize quantitative data from studies utilizing this compound and TBXA2R knockout mice, focusing on key functional readouts such as platelet aggregation and bleeding time.
Table 1: Inhibition of Platelet Aggregation
| Method of Inhibition | Agonist | Species | Metric | Value |
| This compound | U-44069 (TP Agonist) | Human | IC50 | 1.1 x 10-7 M |
| Arachidonic Acid | Human | - | Inhibition Observed | |
| Collagen | Human | - | Inhibition Observed | |
| TBXA2R Knockout | U-46619 (TP Agonist) | Mouse | Aggregation | No response |
| Collagen | Mouse | Aggregation | Delayed response | |
| ADP | Mouse | Aggregation | Normal response[1] |
Table 2: Effects on Hemostasis and Bronchoconstriction
| Method of Inhibition | Parameter | Species | Metric | Observation |
| This compound | Arachidonic Acid-induced Bronchoconstriction | Guinea Pig | ED50 | 0.04 mg/kg (i.v.) |
| U-44069-induced Bronchoconstriction | Guinea Pig | ED50 | 0.03 mg/kg (i.v.) | |
| TBXA2R Knockout | Bleeding Time | Mouse | Time | Significantly prolonged (e.g., 442.5 ± 106.3 s in knockout vs. 191.0 ± 33.5 s in wild-type)[2] |
| Arachidonic Acid-induced Shock | Mouse | - | Resistant to shock[1] | |
| U-46619-induced Hemodynamic Effect | Mouse | Blood Pressure | No effect[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of a TP receptor antagonist or in platelets from TBXA2R knockout mice.
Materials:
-
Whole blood collected in 3.8% tri-sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregometer.
-
Agonists: ADP, collagen, arachidonic acid, U-46619.
-
This compound or vehicle control.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Sample Preparation: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
For pharmacological studies, pre-incubate the PRP with this compound or vehicle for a specified time.
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add the agonist to the PRP and record the change in light transmission over time.
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. IC50 values for antagonists are determined by testing a range of concentrations.
Bleeding Time Measurement in Mice
Objective: To assess in vivo hemostasis by measuring the time to cessation of bleeding after a standardized tail injury.
Materials:
-
TBXA2R knockout and wild-type mice.
-
Scalpel or sharp blade.
-
Filter paper.
-
Timer.
-
37°C saline.
Procedure:
-
Anesthetize the mouse according to approved protocols.
-
Make a standardized transverse incision at a specific diameter of the mouse tail (e.g., 3 mm from the tip).
-
Immediately start a timer and gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the wound.
-
The bleeding time is the time from the incision to the first point when no new blood appears on the filter paper for at least 30 seconds.
-
Some protocols involve immersing the tail in 37°C saline and observing for the cessation of bleeding.[3]
Arachidonic Acid-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo effect of a TP receptor antagonist on bronchoconstriction induced by arachidonic acid.
Materials:
-
Guinea pigs.
-
Anesthesia.
-
Ventilator.
-
Pressure transducer to measure pulmonary inflation pressure.
-
Arachidonic acid.
-
This compound or vehicle control.
Procedure:
-
Anesthetize the guinea pig and cannulate the trachea for artificial ventilation.
-
Monitor pulmonary inflation pressure as an index of bronchoconstriction.
-
Administer this compound or vehicle control intravenously.
-
After a set period, administer a bolus intravenous injection of arachidonic acid.
-
Record the peak increase in pulmonary inflation pressure.
-
Data Analysis: The effect of the antagonist is expressed as the percentage inhibition of the bronchoconstrictor response to arachidonic acid. ED50 values are calculated from dose-response curves.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the thromboxane A2 receptor and a typical experimental workflow for assessing platelet aggregation.
Caption: Thromboxane A2 Receptor Signaling Pathway.
References
- 1. Coagulation defects and altered hemodynamic responses in mice lacking receptors for thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thromboxane prostanoid receptor signaling in gastric ulcer healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Confirming L-670596 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of L-670596, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist. We will explore traditional pharmacological methods and compare them with modern, in-cell target engagement assays, offering detailed experimental protocols and supporting data for a thorough comparative analysis.
This compound and the Thromboxane A2 Receptor Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR). Activation of the TP receptor by its endogenous ligand, TXA2, initiates a signaling cascade that leads to physiological responses such as platelet aggregation and vasoconstriction. This compound competitively blocks this interaction, thereby inhibiting these downstream effects.
Comparison of Target Engagement Methodologies
Confirming that a compound binds to its intended target within a cell is a critical step in drug discovery. Below is a comparison of various techniques that can be employed to verify the engagement of this compound with the TP receptor.
| Methodology | Principle | Advantages | Limitations | Typical Readout |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target receptor by the test compound in cell membrane preparations. | High sensitivity and specificity. Gold standard for affinity determination. | Requires synthesis of a radiolabeled ligand. Not a live-cell assay. | IC50 value |
| Functional Assays (e.g., Platelet Aggregation) | Measures the ability of the compound to inhibit the physiological response downstream of receptor activation. | Provides information on the functional consequence of target engagement. | Indirect measure of target binding. Can be influenced by off-target effects. | IC50 or pA2 value |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates. | Label-free. Performed in a physiological context. Can be adapted for high-throughput screening. | Not all ligand binding events result in a significant thermal shift. Requires a specific antibody for detection. | Thermal shift curve, ITDRF curve |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer in live cells. | Live-cell assay. Highly sensitive and quantitative. Allows for determination of intracellular affinity and residence time. | Requires genetic modification of the target protein. A specific fluorescent tracer is needed. | BRET ratio, IC50 value |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized form of the compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. | Can identify novel targets and off-targets. Does not require a specific antibody for the target. | Can be prone to identifying non-specific binders. The modification of the compound may alter its binding properties. | List of interacting proteins |
Experimental Data Comparison
The following table summarizes the available quantitative data for this compound and other thromboxane receptor antagonists. It is important to note that the data for this compound is derived from traditional pharmacological assays, while data for other GPCR antagonists from modern cellular target engagement assays are presented for a conceptual comparison.
| Compound | Assay Type | Target/System | Potency (IC50/pA2) | Reference |
| This compound | Radioligand Binding | Human Platelets | 5.5 x 10-9 M | [1] |
| This compound | Platelet Aggregation (U-44069 induced) | Human Platelet Rich Plasma | 1.1 x 10-7 M | [1] |
| This compound | Contraction Inhibition (U-44069 induced) | Guinea Pig Tracheal Chain | 9.0 (pA2) | [1] |
| Ifetroban | Contraction Inhibition (U-46619 induced) | Rabbit Aorta | 8.8 (pA2) | [2] |
| Sulotroban | Contraction Inhibition (U-46619 induced) | Porcine Coronary Artery | 7.9 (pA2) | [2] |
| Terutroban | Platelet Aggregation (U46619 induced) | Human Platelets | Dose-dependent inhibition | [3] |
| Seratrodast | Thromboxane A2 Receptor Antagonist | - | - | [4] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to determine the target engagement of this compound with the TP receptor in intact cells.
-
Cell Culture: Culture cells expressing the thromboxane receptor (e.g., HEK293 cells stably expressing the human TP receptor) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the TP receptor.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. For an isothermal dose-response format (ITDRF), cells are treated with a range of this compound concentrations and heated at a single, optimized temperature.
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a NanoBRET™ assay to quantify the binding of this compound to the TP receptor in live cells.
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the TP receptor fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate.
-
Tracer Addition: Add a fluorescently labeled TP receptor ligand (tracer) to the wells.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., >600 nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competition for binding to the TP receptor. Plot the BRET ratio against the this compound concentration to determine the IC50 value.
Conclusion
While traditional pharmacological assays have established this compound as a potent and selective TP receptor antagonist, modern cellular target engagement assays like CETSA and NanoBRET™ offer a more direct and physiologically relevant confirmation of this interaction in a cellular context. These advanced techniques provide valuable tools for researchers to quantify target occupancy, determine intracellular affinity, and compare the cellular potency of this compound with other TP receptor antagonists. The adoption of these methodologies will undoubtedly enhance our understanding of the molecular mechanisms of this compound and facilitate the development of novel therapeutics targeting the thromboxane pathway.
References
- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Terutroban, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Seratrodast? [synapse.patsnap.com]
L-670596: A Comparative Guide for Researchers
For researchers and drug development professionals investigating thromboxane (B8750289) A2 (TXA2) receptor antagonists, L-670596 stands out as a potent and selective agent. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by published experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of other TXA2 receptor antagonists, offering a clear comparison of their potencies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Agonist | Reference |
| IC50 (Radioligand Binding) | 5.5 nM | Human Platelets | 125I-labeled PTA-OH | [1] |
| IC50 (Platelet Aggregation) | 110 nM | Human Platelet Rich Plasma | U-44069 | [1] |
| pA2 (Tracheal Contraction) | 9.0 | Guinea Pig Tracheal Chain | U-44069 | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Species | Agonist | Route of Administration | Reference |
| ED50 (Bronchoconstriction) | 0.04 mg/kg | Guinea Pig | Arachidonic Acid | i.v. | [1] |
| ED50 (Bronchoconstriction) | 0.03 mg/kg | Guinea Pig | U-44069 | i.v. | [1] |
| ED50 (Renal Vasoconstriction) | 0.02 mg/kg | Pig | U-44069 | i.v. | [1] |
| Active Dose (Platelet Aggregation) | 1-5 mg/kg | Rhesus Monkey | U-44069 | p.o. | [1] |
Table 3: Comparative Potency of Various Thromboxane A2 Receptor Antagonists
| Compound | Parameter | Value | Species/System | Agonist |
| This compound | IC50 | 5.5 nM | Human Platelets | 125I-labeled PTA-OH |
| GR32191 | pA2 | ~8.2 | Human Platelets | U-46619 |
| Sulotroban (BM 13.177) | pA2 | ~6.0 | Rabbit Platelets | U-46619 |
| Terutroban | IC50 | 16.4 nM | Not Specified | Not Specified |
| Seratrodast | IC50 | ~0.1 µM | Human Platelets | U-46619 |
| KW-3635 | Ki | 0.45 nM and 42 nM | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 |
| SQ 29,548 | Ki | 1.6 nM | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 |
| BM-13505 (daltroban) | Ki | 2.3 nM and 20 nM | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are outlines of key experimental protocols used to characterize this compound.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor. In the case of this compound, its ability to inhibit the binding of a radiolabeled ligand (125I-labeled PTA-OH) to the thromboxane/prostaglandin endoperoxide receptor on human platelets was measured.
General Protocol:
-
Membrane Preparation: Isolate platelet membranes from human blood.
-
Incubation: Incubate the platelet membranes with a constant concentration of 125I-labeled PTA-OH and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
General Protocol:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood.
-
Instrumentation: Use a platelet aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.
-
Procedure:
-
Place a sample of PRP in the aggregometer and establish a baseline reading.
-
Add an agonist (e.g., U-44069) to induce platelet aggregation.
-
In separate experiments, pre-incubate the PRP with varying concentrations of the test compound (e.g., this compound) before adding the agonist.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits the agonist-induced platelet aggregation by 50% (IC50 value).
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Thromboxane A2 synthesis and signaling pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of L-670596
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of L-670596, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. According to available safety data, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: In case of inadequate ventilation or handling of fine powders, use a NIOSH-approved respirator.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data for Disposal Planning
While specific quantitative disposal limits for this compound are not publicly available, general laboratory hazardous waste guidelines should be strictly followed. The following table summarizes typical quantitative thresholds for chemical waste accumulation, which should be adapted to comply with your institution's and local regulations.
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity to allow for vapor expansion. | |
| Satellite Accumulation Time | Hazardous waste containers can be stored at or near the point of generation for up to one year. | |
| Maximum Volume in Lab | Varies by jurisdiction; consult your institution's Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in solid and liquid forms.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid waste container. Do not mix with incompatible chemicals.
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers:
-
Use containers made of materials compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for liquid waste.
-
Ensure containers have secure, tight-fitting lids to prevent leaks and spills.
-
-
Properly Label Waste Containers:
-
Affix a hazardous waste label to each container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream (e.g., solvents).
-
The approximate percentage of each component.
-
The date of initial waste accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
Step 3: Storage of Waste
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store containers with this compound waste away from incompatible materials.
Step 4: Final Disposal
-
Consult Regulations: Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound.
Personal protective equipment for handling L-670596
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of L-670596. As a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist, proper handling is crucial to ensure personnel safety and maintain experimental integrity.[1] This document is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) and institutional safety protocols.
I. Immediate Safety and Hazard Information
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, the following information is based on available data for the compound and general guidelines for handling potent, research-grade pharmaceutical compounds. This compound is intended for research use only and is not for human or veterinary use.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (-)-6,8-difluoro-9-rho-methylsulfonyl benzyl-1,2,3,4- tetrahydrocarbazol-1-yl-acetic acid |
| CAS Number | 121083-05-4 |
| Molecular Formula | C22H21F2NO4S |
| Molecular Weight | 433.47 g/mol |
Hazard Identification and Precautionary Measures
As a potent pharmacological agent, this compound should be handled with care. The specific toxicological properties have not been fully characterized. Therefore, it is prudent to treat this compound as potentially hazardous.
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral) | Assume harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | Assume it may cause eye irritation. Wear eye protection. |
| Skin Corrosion/Irritation | Assume it may cause skin irritation. Wear protective gloves and clothing. |
| Respiratory Sensitization | Avoid breathing dust/fume/gas/mist/vapors/spray. Handle in a well-ventilated area or with respiratory protection. |
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table provides general guidance.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body Protection | Laboratory coat. For procedures with a higher risk of exposure, consider a disposable gown. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. |
III. Operational and Handling Plan
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling:
-
Engineering Controls: Handle in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use only non-sparking tools if handling flammable solvents for dissolution.
-
Ensure eyewash stations and safety showers are readily accessible.
-
IV. Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable local, state, and federal regulations. As a potent research compound, it should be treated as hazardous waste.
Waste Segregation and Disposal Route
| Waste Type | Container | Disposal Method |
| Unused solid this compound | Labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., vials, pipette tips) | Labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company. |
| Contaminated PPE | Labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company. |
| Solutions of this compound | Labeled hazardous waste container for liquid chemical waste | Incineration by a licensed hazardous waste disposal company. Do not dispose of down the drain. |
V. Signaling Pathway of Thromboxane A2 Receptor Antagonism
This compound acts as a competitive antagonist at the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by the binding of TXA2. This leads to the inhibition of platelet aggregation and vasoconstriction.
Caption: Antagonistic action of this compound on the Thromboxane A2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
